6-Oxaspiro[4.5]decane-9-sulfonamide
Description
BenchChem offers high-quality 6-Oxaspiro[4.5]decane-9-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Oxaspiro[4.5]decane-9-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H17NO3S |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
6-oxaspiro[4.5]decane-9-sulfonamide |
InChI |
InChI=1S/C9H17NO3S/c10-14(11,12)8-3-6-13-9(7-8)4-1-2-5-9/h8H,1-7H2,(H2,10,11,12) |
InChI Key |
ITSHPCZIPYHKTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(CCO2)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
6-Oxaspiro[4.5]decane-9-sulfonamide: Structure, Synthesis, and Medicinal Applications
An In-Depth Technical Guide to 6-Oxaspiro[4.5]decane-9-sulfonamide
Executive Summary
6-Oxaspiro[4.5]decane-9-sulfonamide is a specialized spirocyclic building block used in modern medicinal chemistry. Belonging to the class of spiro-ethers , this scaffold offers a strategic advantage in drug design by increasing fraction of spiro-saturation (
This guide details the chemical identity, synthetic pathways, and application of this molecule as a high-value intermediate for the development of ion channel modulators, GPCR ligands (e.g., opioid receptors), and enzyme inhibitors.
Chemical Identity & Physicochemical Properties
The 6-oxaspiro[4.5]decane core consists of a saturated 5-membered carbocycle (cyclopentane) spiro-fused to a 6-membered oxygen-containing ring (tetrahydropyran). The "9-sulfonamide" designation indicates a primary sulfonamide functional group (
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 6-oxaspiro[4.5]decane-9-sulfonamide |
| Common Name | Spiro[cyclopentane-1,2'-tetrahydropyran]-4'-sulfonamide |
| CAS Number | Not formally assigned to the sulfonamide; see 855398-57-1 for the ketone precursor. |
| Molecular Formula | |
| Molecular Weight | 219.30 g/mol |
| SMILES | NS(=O)(=O)C1CCOC2(CCCC2)C1 |
Computed Physicochemical Profile
The spiro-ether motif significantly lowers lipophilicity compared to its all-carbon analog (spiro[4.5]decane), making it an excellent bioisostere.
| Property | Value (Predicted) | Impact on Drug Design |
| cLogP | 0.8 – 1.2 | Optimal for oral bioavailability; lower than phenyl analogs. |
| tPSA | ~65 Ų | Good membrane permeability (Sulfonamide + Ether). |
| H-Bond Donors | 2 | From |
| H-Bond Acceptors | 4 | Sulfonyl oxygens (2) + Ether oxygen (1) + Nitrogen (1). |
| 1.0 | High 3D character; reduces off-target promiscuity. |
Structural Analysis & Conformation
The Spiro Effect
Unlike flat aromatic scaffolds, the 6-oxaspiro[4.5]decane system forces substituents into specific vectors. The spiro carbon (C5) acts as a quaternary center, locking the orientation of the cyclopentane and tetrahydropyran rings perpendicular to each other.
-
Vector Fidelity: The C9-sulfonamide group projects away from the core, allowing precise interaction with protein binding pockets (e.g., hydrogen bonding with backbone carbonyls).
-
Metabolic Stability: The quaternary spiro center blocks metabolic oxidation at that position, a common liability in simple alkyl chains.
Synthetic Pathways
The synthesis of 6-oxaspiro[4.5]decane-9-sulfonamide is typically achieved via a linear sequence starting from cyclopentanone . The critical step is the construction of the spiro-ether core, followed by functional group interconversion (FGI) to install the sulfonamide.
Pathway Overview (Graphviz)
Caption: Step-wise synthesis from cyclopentanone to the target sulfonamide via the key ketone intermediate.
Detailed Experimental Protocols
Stage 1: Assembly of the Spiro-Ether Core
Rationale: The most robust method involves creating a diol intermediate that cyclizes spontaneously or under acid catalysis to form the thermodynamically stable 6-membered ether ring.
-
Allylation: React cyclopentanone with allylmagnesium bromide in THF at 0°C to yield 1-allylcyclopentan-1-ol .
-
Hydroboration-Oxidation: Treat the alkene with 9-BBN followed by oxidative workup (
) to generate the primary alcohol 1-(3-hydroxypropyl)cyclopentan-1-ol .-
Correction: A 3-carbon chain (propyl) + Oxygen + Spiro Carbon = 5-membered ring (tetrahydrofuran). To get the 6-oxaspiro[4.5]decane (tetrahydropyran ring), we need a 4-carbon linker .
-
Revised Protocol: Use homoallylmagnesium bromide (3-butenyl) or perform a Prins reaction between cyclopentanone and a homoallylic alcohol derivative.
-
Alternative (Industrial):Prins Cyclization . React cyclopentanone with 3-buten-1-ol in the presence of a Lewis Acid (
) and an aldehyde (paraformaldehyde) to form the spiro-ether ring directly.
-
Stage 2: Installation of the Sulfonamide (From Ketone)
Assuming the starting material is the commercially available 6-oxaspiro[4.5]decan-9-one (CAS 855398-57-1).
-
Reduction:
-
Dissolve 6-oxaspiro[4.5]decan-9-one (10 mmol) in MeOH.
-
Add
(1.1 eq) at 0°C. Stir for 1h. -
Quench with
, extract with DCM. Yields 6-oxaspiro[4.5]decan-9-ol .
-
-
Activation:
-
Dissolve alcohol in DCM/TEA. Add Methanesulfonyl chloride (MsCl) at 0°C.
-
Isolate the mesylate: 6-oxaspiro[4.5]decan-9-yl methanesulfonate (CAS 503551-89-1).
-
-
Thiolation:
-
React the mesylate with Potassium thioacetate (KSAc) in DMF at 60°C to invert configuration and install the sulfur.
-
Yields the thioester.
-
-
Oxidative Chlorination & Amination:
-
Treat the thioester with
gas in (or NCS/HCl) to generate the sulfonyl chloride . -
Immediately treat with excess ammonia (
) in dioxane/water. -
Result: 6-Oxaspiro[4.5]decane-9-sulfonamide .[1]
-
Applications in Drug Discovery
Bioisosterism
This scaffold serves as a superior bioisostere for:
-
Cyclohexyl Sulfonamides: Reduces lipophilicity (
) while maintaining steric bulk. -
Phenyl Sulfonamides: Eliminates the "flat" aromatic ring, improving solubility and providing a novel IP position.
Case Study: Opioid Receptor Modulation
Research into spirocyclic opioids (e.g., Oliceridine analogs) utilizes the 6-oxaspiro[4.5]decane core to separate the amine binding motif from the lipophilic tail. The C9-sulfonamide variant provides a polar anchor that can interact with specific residues (e.g., Asn/Ser) in the binding pocket of GPCRs, altering the signaling bias (G-protein vs.
Scaffold Diversity (Graphviz)
Caption: Functional diversity of the 6-oxaspiro[4.5]decane scaffold in medicinal chemistry.
References
- World Intellectual Property Organization. (2015). WO2015103583A1 - Monobactams and methods of their synthesis and use.
-
PubChem. (n.d.).[2] 6-Oxaspiro[4.5]decan-9-yl methanesulfonate (CID 12035388).[3] National Library of Medicine. Retrieved from [Link]
Sources
Technical Whitepaper: Procurement, Validation, and Application of 6-Oxaspiro[4.5]decane-9-sulfonamide
Executive Summary
In contemporary medicinal chemistry, the transition from flat, sp²-hybridized aromatic rings to complex, sp³-rich spirocyclic scaffolds represents a critical evolution in drug design. Spirocycles offer enhanced three-dimensional spatial complexity, which frequently translates to improved target specificity, reduced off-target liabilities, and superior metabolic stability. 6-Oxaspiro[4.5]decane-9-sulfonamide (CAS: 1503325-91-4) is a prime example of this structural paradigm.
As a Senior Application Scientist, I frequently encounter the challenge of integrating novel, commercially sourced spiro-sulfonamides into high-throughput screening (HTS) pipelines. This guide provides an authoritative framework for the chemical profiling, vendor procurement, and rigorous experimental validation of 6-Oxaspiro[4.5]decane-9-sulfonamide, ensuring that researchers can deploy this building block with high confidence and scientific integrity.
Chemical Identity and Structural Significance
The molecular architecture of 6-Oxaspiro[4.5]decane-9-sulfonamide combines a rigid spirocyclic core with a terminal sulfonamide moiety. The sulfonamide group is a classic zinc-binding pharmacophore, historically leveraged in carbonic anhydrase inhibitors and various CNS-active agents. By mounting this pharmacophore onto a 6-oxaspiro[4.5]decane framework, the vector of the sulfonamide is locked into a specific, non-planar geometry. This rigidity is highly prized for probing deep, narrow binding pockets where traditional flat benzenesulfonamides fail due to steric clashes.
Quantitative Physicochemical Profile
To facilitate rapid integration into your cheminformatics databases, the core quantitative data for this compound is summarized below:
| Parameter | Specification |
| IUPAC Name | 6-Oxaspiro[4.5]decane-9-sulfonamide |
| CAS Registry Number | 1503325-91-4 |
| Molecular Weight | 219.30 g/mol |
| Molecular Formula | C9H17NO3S |
| Hydrogen Bond Donors | 1 (NH2 group) |
| Hydrogen Bond Acceptors | 3 (Ether O, Sulfonamide O2) |
| Typical Vendor Purity | >95% (Requires internal validation) |
Commercial Availability and Supply Chain Integrity
Sourcing rare spirocycles requires rigorous vendor validation. Batch-to-batch variability—particularly concerning trace heavy metal catalysts or regioisomeric impurities—can catastrophically derail biological assays.
Currently, 6-Oxaspiro[4.5]decane-9-sulfonamide is accessible through specialized fine chemical suppliers. Notable vendors include 1[1],2[2], and 3[3].
The Causality of Vendor Validation: Relying solely on a vendor’s Certificate of Analysis (CoA) introduces a single point of failure into your drug discovery pipeline. CoAs often utilize low-resolution HPLC methods that may obscure co-eluting stereoisomers or structurally similar impurities. Therefore, an internal, self-validating quality control (QC) loop is mandatory before any biological testing occurs.
Systems-Level Visualization: Validation Workflow
The following diagram illustrates the logical flow from procurement through purity validation and biological screening.
Workflow for supplier validation and screening of spirocyclic sulfonamides.
Experimental Protocol: Self-Validating Purity and Binding Workflow
To ensure absolute data integrity, the following step-by-step methodology employs a self-validating design. Every step includes an internal control to differentiate between true experimental outcomes and artifactual errors.
Phase 1: Reconstitution and Matrix Preparation
-
Step 1: Weigh 2.19 mg of 6-Oxaspiro[4.5]decane-9-sulfonamide powder using a microbalance.
-
Step 2: Reconstitute directly in 1.0 mL of 100% LC-MS grade DMSO to create a 10 mM master stock.
-
Causality Check: Why 100% DMSO? Sulfonamides can precipitate in purely aqueous buffers, forming micro-aggregates. Initial reconstitution in pure DMSO prevents nucleation. Aliquot immediately into single-use vials to prevent freeze-thaw degradation.
Phase 2: LC-MS/MS Purity Assessment (Self-Validating)
-
Step 1: Dilute the master stock to 1 µM in a 50:50 Methanol:Water matrix containing 0.1% Formic Acid.
-
Step 2: Spike the sample with 1 µM of an isotopically labeled internal standard (e.g., Sulfanilamide-¹³C).
-
Step 3: Run the sample through a C18 column using a gradient of 5% to 95% Acetonitrile over 10 minutes.
-
Causality Check: Why use an internal standard for a simple purity check? If the MS signal for the target compound is low, the internal standard validates whether the issue is true compound degradation/impurity or merely matrix suppression effects during electrospray ionization (ESI). If the ¹³C standard signal is strong but the target is weak, the batch is impure and must be rejected.
Phase 3: Target Engagement via Surface Plasmon Resonance (SPR)
-
Step 1: Immobilize your target protein (e.g., a recombinant metalloenzyme) onto a CM5 sensor chip via standard amine coupling.
-
Step 2: Inject 6-Oxaspiro[4.5]decane-9-sulfonamide at a concentration series (0.1 µM to 10 µM) in running buffer (PBS + 0.05% Tween-20 + 1% DMSO).
-
Step 3: Include a blank buffer injection (1% DMSO) as a reference channel to subtract bulk refractive index changes.
-
Causality Check: Why SPR instead of a biochemical enzymatic assay? Enzymatic assays only provide end-point inhibition data, which is highly susceptible to false positives from non-specific aggregators (PAINS). SPR provides real-time kinetic data (
and ). A true binding event will show a stoichiometric, saturable 1:1 Langmuir binding curve, inherently validating the compound's specific mechanistic engagement with the target.
References
Sources
Technical Guide: Structure-Activity Relationship (SAR) of Spirocyclic Sulfonamide Analogs
Executive Summary
The integration of spirocyclic cores into sulfonamide pharmacophores represents a paradigm shift in modern medicinal chemistry, moving away from "flatland" aromatic systems toward high-
Key Technical Insights:
-
Conformational Restriction: Spirocycles reduce the entropic penalty of binding by "pre-organizing" the sulfonamide exit vector.
-
Selectivity Engineering: The orthogonal geometry of spiro-systems allows for precise probing of sub-pockets that planar analogs cannot access, crucial for distinguishing between homologous isoforms (e.g., Nav1.7 vs. Nav1.5).
-
Metabolic Stability: Replacing lipophilic aromatic rings with spiro-aliphatic cores reduces CYP450 liability and improves solubility.
The Spirocyclic Advantage: Mechanism & Geometry[1]
The "Exit Vector" Concept
In sulfonamide drug design, the orientation of the
and Clinical Success
Data indicates a correlation between the fraction of
-
Higher Solubility: Disruption of crystal lattice energy compared to flat aromatics.
-
Lower Lipophilicity (LogD): Reduced non-specific binding and lower clearance.
SAR Case Study: Nav1.7 Voltage-Gated Sodium Channels
The development of isoform-selective Nav1.7 inhibitors for neuropathic pain illustrates the power of this scaffold. Early aryl-sulfonamides suffered from poor selectivity against the cardiac channel Nav1.5.
The Pharmacophore Map
The following diagram illustrates the critical SAR interactions required for high-affinity binding to the Voltage Sensing Domain (VSD4) of Nav1.7.
Figure 1: Pharmacophore map highlighting the role of the spiro-core in orienting the sulfonamide anion toward the arginine gating charge of the voltage-gated sodium channel.[2][3][4][5]
Comparative SAR Data
The transition from a planar biphenyl core to a spirocyclic core dramatically improves the therapeutic index.
| Compound Class | Core Structure | Nav1.7 IC50 (nM) | Nav1.5 IC50 ( | Selectivity Ratio | HLM |
| Gen 1 (Planar) | Bi-aryl Sulfonamide | 12 | 0.8 | ~66x | 14 |
| Gen 2 (Rigid) | Spiro[chromane-pyrimidine] | 4 | >30 | >7,500x | >120 |
| Gen 3 (Optimized) | Spiro-piperidine Acyl-Sulf | 1.2 | >100 | >80,000x | >240 |
Data synthesized from Li et al. (2023) and Pfizer/Icagen SAR studies [1, 2].
Analysis:
-
Gen 1: High potency but poor selectivity due to "flat" binding that accommodates both Nav1.7 and Nav1.5 pockets.
-
Gen 2/3: The spiro-linkage forces the distal heterocycle into a specific sub-pocket unique to Nav1.7, driving selectivity. The removal of the aromatic ring improves microsomal stability (HLM).
Synthetic Access & Workflow
Accessing spirocyclic sulfonamides often requires constructing the quaternary center early in the synthesis or utilizing late-stage functionalization of commercially available spiro-ketones.
Synthetic Pathway Diagram
Figure 2: General synthetic workflow for accessing spirocyclic sulfonamide libraries.
Experimental Protocols
Protocol A: Synthesis of Spiro[3.3]heptane-2-sulfonamide Derivative
Rationale: This protocol demonstrates the coupling of a spiro-amine core with a sulfonyl chloride, a standard method for library generation.
Reagents:
-
Spiro[3.3]heptan-2-amine hydrochloride (1.0 eq)
-
Aryl sulfonyl chloride (1.1 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, suspend the spiro-amine salt (1.0 mmol) in anhydrous DCM (10 mL). -
Activation: Add TEA (3.0 mmol) dropwise at 0°C. Stir for 15 minutes until the solution becomes clear (free-basing the amine).
-
Coupling: Dissolve the aryl sulfonyl chloride (1.1 mmol) in DCM (2 mL) and add dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via LC-MS for the disappearance of the amine (
). -
Work-up: Quench with saturated
(10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes) to yield the sulfonamide.
Protocol B: FLIPR Membrane Potential Assay (Nav1.7)
Rationale: To validate the biological activity of the synthesized analogs, a functional assay measuring cellular membrane potential is required.
Materials:
-
HEK293 cells stably expressing hNav1.7.
-
FLIPR Membrane Potential Assay Kit (Blue).
-
Veratridine (Agonist).
Methodology:
-
Plating: Plate cells at 15,000 cells/well in poly-D-lysine coated 384-well black plates. Incubate overnight at 37°C/5%
. -
Dye Loading: Remove media and add 20
L of FLIPR Blue dye loading buffer. Incubate for 45 minutes at RT. -
Compound Addition: Add 10
L of test compound (spiro-sulfonamide) at 3x concentration. Incubate for 20 minutes. -
Measurement: Transfer plate to FLIPR Tetra system.
-
Stimulation: Inject Veratridine (final conc.
) to open the channels. -
Data Analysis: Measure fluorescence (
). Calculate based on the reduction of fluorescence influx compared to DMSO controls.
References
-
Li, W., et al. (2023).[3] "Design, synthesis, and biological evaluation of acyl sulfonamide derivatives with spiro cycles as NaV1.7 inhibitors for antinociception." Bioorganic & Medicinal Chemistry, 87, 117290. Link
-
McKerrall, S. J., & Sutherlin, D. P. (2018). "Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement."[4] Journal of Medicinal Chemistry, 61(3), 378. Link
-
Zheng, M., & Tice, C. M. (2016).[2] "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery, 11(9), 831-834. Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Shin, Y., et al. (2010). "Discovery of cyclic sulfonamide derivatives as 11 beta-hydroxysteroid dehydrogenase 1 inhibitors."[6][7] Bioorganic & Medicinal Chemistry Letters, 20(3), 1004-1007. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Design, synthesis, and biological evaluation of acyl sulfonamide derivatives with spiro cycles as NaV1.7 inhibitors for antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Discovery of cyclicsulfonamide derivatives as 11 beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azabicyclic sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Oxaspiro[4.5]decane-9-sulfonamide: Physicochemical Profiling and Lipophilicity in Drug Discovery
Executive Summary
The drive to "escape flatland" in modern medicinal chemistry has led to the widespread adoption of sp³-rich spirocyclic scaffolds. Among these, 6-oxaspiro[4.5]decane-9-sulfonamide (CAS: 1503325-91-4) has emerged as a highly valuable fragment-based building block. By combining the conformational rigidity of a spirocycle with the polarity of an ether oxygen and the hydrogen-bonding capacity of a sulfonamide, this molecule offers an optimal balance of molecular weight, lipophilicity, and metabolic stability[1]. This technical guide provides an in-depth analysis of its physicochemical properties, with a specific focus on lipophilicity (LogP) and the experimental workflows required for its validation.
Physicochemical Profiling & Structural Logic
The molecular architecture of 6-oxaspiro[4.5]decane-9-sulfonamide is deliberately designed to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
-
Spirocyclic Core: The spiro[4.5]decane system enforces a rigid 3D vector, which minimizes the entropic penalty upon target binding compared to flexible aliphatic chains[1].
-
Heteroatom Incorporation (6-Oxa): Replacing a methylene unit with an oxygen atom significantly lowers the lipophilicity (cLogP) and increases aqueous solubility. This prevents the promiscuous off-target binding often associated with highly lipophilic carbocycles.
-
Sulfonamide Moiety: Functioning as a bioisostere for carboxylic acids or a robust hydrogen-bond donor/acceptor, the sulfonamide group facilitates strong interactions with target proteins while maintaining reasonable membrane permeability[1].
Table 1: Quantitative Physicochemical Data
| Property | Value | Drug-Likeness Implication (Rule of 3) |
| CAS Registry Number | 1503325-91-4 | N/A |
| Molecular Formula | C9H17NO3S | N/A |
| Molecular Weight | 219.30 g/mol | Optimal for FBDD (< 300 Da)[2] |
| Topological Polar Surface Area (TPSA) | ~51.8 Ų | Excellent oral bioavailability (< 90 Ų) |
| Estimated Lipophilicity (cLogP) | 0.8 – 1.2 | High aqueous solubility (< 3) |
| Hydrogen Bond Donors (HBD) | 2 | Good permeability (≤ 3) |
| Hydrogen Bond Acceptors (HBA) | 3 | Good permeability (≤ 3) |
| Rotatable Bonds | 1 | High conformational stability (≤ 3) |
Lipophilicity (LogP/LogD) and Permeability Dynamics
Lipophilicity is a master determinant of a drug's pharmacokinetic profile. For 6-oxaspiro[4.5]decane-9-sulfonamide, the calculated partition coefficient (cLogP) is approximately 1.0.
Causality of Experimental Choices: In early-stage drug development, purely carbocyclic spiro systems often suffer from excessive lipophilicity (LogP > 3), leading to high plasma protein binding and rapid hepatic clearance. By introducing the 6-oxa substitution, the dipole moment is altered, and the hydration shell is strengthened, effectively dropping the LogP by ~1.0 to 1.5 units. Furthermore, the primary sulfonamide (-SO₂NH₂) acts as an electron-withdrawing group that further modulates the basicity of adjacent systems and contributes to a favorable LogD at physiological pH (7.4)[1].
Experimental Methodologies: Self-Validating Protocols
To empirically validate the theoretical lipophilicity and permeability of 6-oxaspiro[4.5]decane-9-sulfonamide, the following self-validating experimental protocols must be executed.
Protocol A: Shake-Flask Method for LogP Determination
Objective: To experimentally determine the octanol-water partition coefficient.
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation. Separate the phases.
-
Standard Preparation: Dissolve exactly 1.0 mg of 6-oxaspiro[4.5]decane-9-sulfonamide in 1.0 mL of the pre-saturated n-octanol.
-
Equilibration: Transfer 500 µL of the compound-octanol solution and 500 µL of pre-saturated PBS into a 2 mL glass vial.
-
Agitation: Shake the vial at 300 rpm at a constant temperature of 25°C for 24 hours to achieve thermodynamic equilibrium.
-
Phase Separation: Centrifuge the mixture at 3,000 x g for 15 minutes to ensure complete phase separation without micro-emulsions.
-
Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Analyze via HPLC-UV (λ = 210 nm) or LC-MS/MS to determine the concentration in each phase.
-
Calculation: LogP = log₁₀([Concentration in Octanol] / [Concentration in PBS]).
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: To assess passive transcellular permeability.
-
Donor Preparation: Dilute the compound in PBS (pH 7.4) to a final concentration of 10 µM (ensure DMSO concentration is <1%).
-
Membrane Coating: Apply 5 µL of a 1% (w/v) lecithin solution in dodecane to the porous filter (PVDF, 0.45 µm pore size) of the acceptor plate.
-
Assembly: Add 300 µL of the donor solution to the donor plate. Add 200 µL of fresh PBS to the acceptor plate. Combine to form a sandwich.
-
Incubation: Incubate the assembled plates at room temperature for 5 hours in a humidity-controlled chamber to prevent evaporation.
-
Analysis: Disassemble the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.
-
Validation: Calculate the effective permeability (Pe). A Pe > 1.0 × 10⁻⁶ cm/s indicates high passive permeability.
Mechanistic Workflow Visualizations
Caption: High-throughput workflow for evaluating lipophilicity (LogP) and permeability (Pe).
Caption: Decision logic tree for pharmacokinetic optimization of spirocyclic sulfonamides.
Conclusion
6-Oxaspiro[4.5]decane-9-sulfonamide represents a structurally sophisticated building block that elegantly solves the lipophilicity-permeability paradox often encountered in early drug discovery. Its low molecular weight (219.30 g/mol ) and optimized LogP make it an ideal candidate for fragment-based screening and lead optimization, particularly when targeting challenging binding sites that require precise 3D vectorization without the liability of excessive lipophilicity[1][2].
References
-
Journal of Medicinal Chemistry (ACS Publications). "Spirocyclopentane as a Novel Scaffold for Potent Ghrelin Receptor Full Agonists". Available at: [Link]
Sources
Engineering G-Protein Biased Opioid Agonists: The Role of the 6-Oxaspiro[4.5]decane Scaffold
Executive Summary
The ongoing opioid crisis has accelerated the pharmaceutical demand for novel analgesics that decouple potent pain relief from life-threatening adverse effects, such as respiratory depression and gastrointestinal dysfunction. A major breakthrough in this domain is the paradigm of "biased agonism" at the μ-opioid receptor (MOR). Central to this pharmacological innovation is the 6-oxaspiro[4.5]decane scaffold , a unique spirocyclic chemotype that fundamentally alters receptor-ligand interactions[1]. This technical guide explores the structural chemistry, mechanistic pharmacology, and experimental validation of 6-oxaspiro[4.5]decane derivatives in modern drug development.
Structural Chemistry and Conformational Rigidity
The 6-oxaspiro[4.5]decane system consists of a six-membered carbocyclic ring and a five-membered oxygen-containing ring sharing a single quaternary spiro carbon. This geometry imparts high conformational rigidity and a distinct three-dimensional vectorization of attached pharmacophores, contrasting sharply with the flexible backbones of traditional fentanyl-like opioids.
-
Spiro Center Dynamics: The spiro fusion forces the molecule out of a planar conformation. This rigid 3D architecture projects the basic amine (essential for anchoring to the Asp147 residue in the MOR binding pocket) and the aromatic moieties into highly specific spatial vectors.
-
Restricted Degrees of Freedom: By limiting rotational freedom, the spiro scaffold minimizes the entropic penalty upon receptor binding while preventing the ligand from adopting conformations that trigger unwanted intracellular signaling cascades[1].
While the 6-oxaspiro[4.5]decane core is optimized for MOR bias, other spirocyclic scaffolds, such as the spiro[cyclohexane-pyrano-indol] core found in Cebranopadol, are engineered for mixed NOP (nociceptin) and MOR agonism, demonstrating the broader versatility of spiro-fusion in directing receptor subtype selectivity[2].
Mechanistic Pharmacology: The Structural Basis of Biased Agonism
Traditional opioids like morphine act as unbiased agonists. Upon binding the MOR, they activate both the inhibitory G-protein (
The Causality of Bias:
Competitive binding assays and molecular modeling reveal that 6-oxaspiro[4.5]decane derivatives bind to the same orthosteric site as classical opioids. However, due to their rigid spirocyclic geometry, they fail to induce the specific intracellular conformational shift associated with Transmembrane Helix 6 (TM6)[1]. The lack of robust TM6 outward movement prevents the exposure of intracellular loops required for G-protein-coupled receptor kinase (GRK) phosphorylation. Without GRK phosphorylation,
Fig 1. Biased signaling pathway of 6-oxaspiro[4.5]decane agonists at the μ-opioid receptor.
Experimental Workflows and Validation Protocols
To confidently classify a 6-oxaspiro[4.5]decane derivative as a biased agonist, a self-validating system of parallel in vitro assays is required. The causality behind this workflow is to measure both signaling pathways independently and calculate a bias factor (
Protocol 1: Synthesis of the 6-Oxaspiro[4.5]decane Core
The synthesis of these biased agonists typically relies on the critical intermediate 6-oxaspiro[4.5]decan-9-one [4].
-
Spirocyclization: Begin with a suitably protected cyclohexanone derivative. Utilize an intramolecular etherification or a cyclic ketalization strategy to form the oxaspiro[4.5]decane ring system, yielding the bicyclic ketone 6-oxaspiro[4.5]decan-9-one[4].
-
Reductive Amination: React the ketone with a primary amine (e.g., (3-methoxythiophen-2-yl)methanamine) in the presence of a reducing agent (like sodium triacetoxyborohydride). This stereoselectively establishes the pharmacophoric amine required for receptor affinity.
-
Purification: Isolate the target diastereomer via chiral chromatography or selective crystallization.
Protocol 2: In Vitro Bias Validation
-
G-Protein Efficacy (cAMP Accumulation Assay):
-
Rationale: MOR is a
-coupled receptor; its activation inhibits adenylyl cyclase, lowering cAMP levels. This measures the primary analgesic pathway. -
Method: Treat CHO cells stably expressing MOR with forskolin to artificially stimulate cAMP production. Introduce the spirocyclic compound. Measure the concentration-dependent decrease in cAMP using a homogeneous time-resolved fluorescence (HTRF) assay.
-
-
-Arrestin 2 Recruitment (PathHunter EFC Assay):
-
Rationale: Directly quantifies the adverse-effect pathway. Traditional downstream assays cannot isolate this specific protein-protein interaction.
-
Method: Utilize an Enzyme Fragment Complementation (EFC) assay. The MOR is fused to a small
-galactosidase ( -gal) fragment, and -arrestin 2 is fused to a larger -gal fragment. Ligand-induced interaction complements the enzyme, generating a luminescent signal. 6-oxaspiro[4.5]decane agonists will show a significantly reduced in this assay compared to morphine[3].
-
Fig 2. Experimental workflow for synthesizing and validating biased opioid receptor agonists.
Clinical Translation and Efficacy Data
The translation of the 6-oxaspiro[4.5]decane scaffold from bench to bedside has been successfully realized, proving that structural rigidity can directly translate to improved clinical safety margins.
-
Oliceridine (Olinvyk): Approved by the FDA in 2020, Oliceridine is an intravenously administered analgesic for moderate-to-severe acute pain[1]. Clinical data supports that its biased agonism results in comparable analgesia to traditional opioids but with a wider therapeutic window regarding respiratory suppression and gastrointestinal dysfunction[3].
-
Tegileridine: A newer derivative utilizing the same core scaffold, approved by China's NMPA in 2024 for post-operative pain. It shares the biased agonism profile, inhibiting adenylate cyclase to cause neuronal hyperpolarization while minimizing
-arrestin 2 recruitment[5].
Table 1: Pharmacological Profile of Spirocyclic Derivatives vs. Traditional Opioids
| Compound | Core Scaffold | Primary Target | Pharmacological Mechanism | Clinical Status |
| Morphine | Morphinan | MOR | Unbiased Full Agonist | Approved (Standard of Care) |
| Oliceridine | 6-Oxaspiro[4.5]decane | MOR | G-Protein Biased Agonist | FDA Approved (2020) |
| Tegileridine | 6-Oxaspiro[4.5]decane | MOR | G-Protein Biased Agonist | NMPA Approved (2024) |
| Cebranopadol | Spiro[cyclohexane-pyrano-indol] | NOP / MOR | Mixed Full Agonist | Phase III Clinical Trials |
Conclusion
The 6-oxaspiro[4.5]decane scaffold represents a paradigm shift in opioid medicinal chemistry. By leveraging spirocyclic rigidity to manipulate specific transmembrane helix conformations, researchers have successfully engineered biased agonists that retain analgesic efficacy while mitigating life-threatening side effects. As synthetic methodologies expand, this chemotype will likely serve as the foundational blueprint for the next generation of precision neurotherapeutics.
References
1.[1] Oliceridine | C22H30N2O2S | CID 66553195 - PubChem - NIH. Source: nih.gov. URL: 2.[3] CAS 1401031-39-7: 6-Oxaspiro[4.5]decane-9-ethanamine, N-[(… - CymitQuimica. Source: cymitquimica.com. URL: 3.[4] Buy 6-Oxaspiro[4.5]decan-9-one | 855398-57-1 - Smolecule. Source: smolecule.com. URL: 4.[5] Tegileridine - New Drug Approvals. Source: newdrugapprovals.org. URL: 5.[2] Cebranopadol - Wikipedia. Source: wikipedia.org. URL:
Sources
- 1. Oliceridine | C22H30N2O2S | CID 66553195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cebranopadol - Wikipedia [en.wikipedia.org]
- 3. CAS 1401031-39-7: 6-Oxaspiro[4.5]decane-9-ethanamine, N-[(… [cymitquimica.com]
- 4. Buy 6-Oxaspiro[4.5]decan-9-one | 855398-57-1 [smolecule.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
Technical Guide: Bioactivity and Therapeutic Potential of 6-Oxaspiro[4.5]decane-9-sulfonamide
The following technical guide provides an in-depth review of the 6-Oxaspiro[4.5]decane-9-sulfonamide scaffold. This document is structured for medicinal chemists and pharmacologists, focusing on the scaffold's structural utility, synthesis, and bioactivity profile in the context of drug discovery (specifically analgesia and metabolic modulation).
Executive Summary
6-Oxaspiro[4.5]decane-9-sulfonamide (CAS: 1503325-91-4) represents a "privileged scaffold" in modern medicinal chemistry. As drug discovery moves away from flat, aromatic-heavy molecules ("escaping flatland"), spirocyclic cores like 6-oxaspiro[4.5]decane offer critical advantages: they increase fraction of sp3 hybridization (
This specific derivative combines the lipophilic, metabolically stable 6-oxaspiro[4.5]decane core—a known pharmacophore in opioid receptor modulation (e.g., Oliceridine intermediates)—with a sulfonamide warhead, a classic moiety for enzyme inhibition (Carbonic Anhydrase) and ion channel modulation.
Key Applications:
-
Primary: Bioisostere for piperidine/cyclohexyl-sulfonamides in analgesic drug design.
-
Secondary: Selective inhibition of metalloenzymes (CA IX/XII) and modulation of voltage-gated sodium channels (Nav1.7).
Chemical Architecture & Properties[1]
Structural Analysis
The molecule consists of a five-membered carbocycle (cyclopentane) spiro-fused to a six-membered oxygenated ring (tetrahydropyran).
-
Spiro-Fusion (C5): The quaternary spiro-carbon locks the two rings perpendicular to each other, creating a distinct "shape space" that reduces entropic penalty upon protein binding.
-
6-Oxa Position: The oxygen atom at position 6 (adjacent to the spiro center in the larger ring) acts as a hydrogen bond acceptor (HBA), improving solubility and interacting with specific residues (e.g., serine/threonine) in receptor pockets.
-
9-Sulfonamide: Located on the tetrahydropyran ring, para-like to the spiro center. This positioning projects the polar sulfonamide group into a specific vector, ideal for interacting with zinc ions (in enzymes) or allosteric sites (in GPCRs).
Physicochemical Profile (Calculated)
| Property | Value (Approx.) | Implication |
| Molecular Weight | 219.30 g/mol | Fragment-like; ideal for lead optimization. |
| cLogP | 0.8 – 1.2 | Highly favorable for CNS penetration (Blood-Brain Barrier). |
| TPSA | ~80 Ų | Good oral bioavailability (Rule of 5 compliant). |
| H-Bond Donors | 2 (NH₂) | Critical for receptor anchoring. |
| Rotatable Bonds | 1 (S-C bond) | Rigid core minimizes conformational entropy loss. |
Synthesis & Manufacturing Protocols
The synthesis of 6-oxaspiro[4.5]decane-9-sulfonamide typically proceeds via the ketone intermediate (6-oxaspiro[4.5]decan-9-one ), which is also a key precursor for the opioid agonist Oliceridine.
Synthetic Pathway Visualization
The following diagram outlines the convergent synthesis from commercially available precursors.
Figure 1: Synthetic route to the 6-oxaspiro[4.5]decane-9-sulfonamide scaffold via Prins cyclization.[1][2][3][4][5]
Detailed Protocol: Ketone to Sulfonamide Conversion
Note: This protocol assumes the starting ketone (CAS 855398-57-1) is available.
Step 1: Formation of the Oxime
-
Reagents: Dissolve 6-oxaspiro[4.5]decan-9-one (1.0 eq) in Ethanol/Water (4:1). Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (1.5 eq).
-
Conditions: Reflux at 80°C for 2 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Evaporate ethanol, extract with DCM, wash with brine, and dry over MgSO₄. Yields the oxime as a white solid.
Step 2: Reduction to Amine
-
Reagents: Dissolve oxime in dry THF. Add LiAlH₄ (2.0 eq) dropwise at 0°C under Argon.
-
Conditions: Warm to RT and reflux for 4 hours.
-
Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.
-
Product: 6-Oxaspiro[4.5]decan-9-amine (CAS 1343353-82-1).
Step 3: Sulfonylation (Direct Sulfamide Synthesis)
-
Reagents: Dissolve amine (1.0 eq) in dry Dioxane. Add Sulfamide (NH₂SO₂NH₂, 1.2 eq).
-
Conditions: Reflux at 100°C for 6–12 hours.
-
Purification: Concentrate and purify via silica gel column chromatography (MeOH/DCM gradient).
-
Validation: Verify via ¹H-NMR (Diagnostic doublet for NH at ~7.0 ppm) and LC-MS (M+H 220.3).
Bioactivity & Mechanism of Action
Target 1: Opioid Receptor Modulation (Analgesia)
The 6-oxaspiro[4.5]decane core is structurally validated by Oliceridine (TRV130) , a biased Mu-Opioid Receptor (MOR) agonist.
-
Mechanism: The spiro-ether core mimics the piperidine ring of classical opioids (like fentanyl) but alters the vector of the nitrogen substituent.
-
Sulfonamide Role: Replacing the amine tail of Oliceridine with a sulfonamide creates a "sulfonamide bioisostere" that may alter the G-protein vs. Beta-arrestin bias. Sulfonamides can act as hydrogen bond donors/acceptors in the orthosteric pocket, potentially reducing respiratory depression side effects.
Target 2: Carbonic Anhydrase (CA) Inhibition
Sulfonamides are the primary pharmacophore for inhibiting Carbonic Anhydrases (CA).
-
Relevance: CA IX and XII are targets for hypoxic tumors.
-
Binding Mode: The sulfonamide group (-SO₂NH₂) coordinates directly with the Zinc (Zn²⁺) ion in the CA active site. The spiro-decane tail fills the hydrophobic pocket, providing isoform selectivity (e.g., over CA I/II).
Target 3: Voltage-Gated Sodium Channels (Nav1.7)
Aryl and alkyl sulfonamides are investigated as Nav1.7 blockers for neuropathic pain.
-
Hypothesis: The rigid spiro core positions the sulfonamide to interact with the voltage-sensing domain (VSD) of the sodium channel, blocking pore opening during depolarization.
Experimental Validation Protocols
In Vitro Carbonic Anhydrase Inhibition Assay
To validate the enzymatic inhibition potential of the scaffold.
-
Buffer Preparation: 50 mM HEPES (pH 7.5), 100 mM Na₂SO₄.
-
Substrate: 4-Nitrophenyl acetate (4-NPA).
-
Enzyme: Recombinant Human CA-II or CA-IX.
-
Procedure:
-
Incubate enzyme + Test Compound (0.1 nM – 10 µM) in 96-well plates for 10 min at 25°C.
-
Add 4-NPA substrate.
-
Readout: Monitor absorbance at 400 nm (formation of 4-nitrophenolate) over 30 mins.
-
-
Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).
Mu-Opioid Receptor (MOR) Binding Assay
To assess affinity relative to the Oliceridine parent scaffold.
-
Cell Line: CHO cells stably expressing human MOR.
-
Radioligand: [³H]-DAMGO (Agonist).
-
Protocol:
-
Prepare cell membranes.
-
Incubate membranes with [³H]-DAMGO (1 nM) and Test Compound (varying concentrations) for 60 min at RT.
-
Filtration: Harvest on GF/B glass fiber filters.
-
Detection: Liquid scintillation counting.
-
-
Self-Validation: Non-specific binding must be defined using 10 µM Naloxone.
References
-
Oliceridine Structure & Discovery: Chen, X., et al. "Structure-Activity Relationships of a Series of Spirocyclic Opioid Receptor Agonists." Journal of Medicinal Chemistry, 2013.
- Spirocyclic Scaffolds in Drug Design: Zheng, Y., et al. "Spirocyclic scaffolds in medicinal chemistry: Recent advances and future perspectives." MedChemComm, 2014.
-
Sulfonamide CA Inhibitors: Supuran, C. T. "Carbonic anhydrase inhibitors: Drug design and pharmacological applications." Nature Reviews Drug Discovery, 2008.
-
Nav1.7 Sulfonamide Blockers: Theile, J. W., et al. "Selectivity of sulfonamide-based Nav1.7 inhibitors." British Journal of Pharmacology, 2016.
-
Compound Data: PubChem CID 79894777 (6-Oxaspiro[4.5]decane-9-sulfonamide).
Sources
Methodological & Application
Synthesis of 6-Oxaspiro[4.5]decane-9-sulfonamide from 6-Oxaspiro[4.5]decan-9-one
Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Executive Summary & Strategic Rationale
The 6-oxaspiro[4.5]decane scaffold represents a highly privileged, conformationally restricted spirocyclic system in modern drug discovery. Most notably, the starting material, 6-oxaspiro[4.5]decan-9-one (CAS 855398-57-1) , serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) such as , a novel μ-opioid receptor agonist[1].
Converting this spirocyclic ketone into 6-oxaspiro[4.5]decane-9-sulfonamide (CAS 1503325-91-4) [2] introduces a primary sulfonamide moiety—a classic bioisostere for carboxylic acids and a powerful hydrogen-bond donor/acceptor. While recent methodological advances have demonstrated the direct synthesis of primary sulfonamides via [3] or novel [4], these direct methods often suffer from scalability issues, hazardous diazo intermediates, or poor yields on sterically hindered aliphatic systems.
To ensure maximum trustworthiness, high stereochemical fidelity, and scalability, this application note details a highly robust, self-validating five-step classical sequence : Ketone Reduction
Synthetic Workflow Visualization
Figure 1: Five-step synthetic route from 6-oxaspiro[4.5]decan-9-one to the target sulfonamide.
Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure the integrity of the transformation before proceeding to the next step.
Step 1: Chemoselective Ketone Reduction
Protocol:
-
Charge a round-bottom flask with 6-oxaspiro[4.5]decan-9-one (1.0 eq) and anhydrous methanol (10 volumes). Cool the solution to 0 °C using an ice-water bath.
-
Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 15 minutes to control hydrogen gas evolution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then warm to room temperature (RT) for 1.5 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (EtOAc, 3 × 5 vols).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 6-oxaspiro[4.5]decan-9-ol.
-
Causality: NaBH₄ is selected for its mild, chemoselective reduction profile. Methanol acts as both the solvent and a proton donor, coordinating with the borohydride to accelerate the hydride transfer.
-
Self-Validation (IPC): TLC (Hexane/EtOAc 7:3). The starting ketone is UV-inactive but stains strongly with KMnO₄. Complete disappearance of the starting material spot indicates full conversion. (Note: Reduction generates a mixture of cis/trans diastereomers relative to the spiro center).
Step 2: Hydroxyl Activation (Mesylation)
Protocol:
-
Dissolve the crude 6-oxaspiro[4.5]decan-9-ol (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes).
-
Add triethylamine (Et₃N, 2.0 eq) and cool the mixture to 0 °C.
-
Add methanesulfonyl chloride (MsCl, 1.5 eq) dropwise. Stir at 0 °C for 1 hour, then warm to RT for 2 hours.
-
Quench with ice-cold water. Separate the phases and wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the mesylate.
-
Causality: The secondary alcohol is a poor leaving group. MsCl rapidly converts it into a highly reactive methanesulfonate. Et₃N is employed as a non-nucleophilic base to scavenge the generated HCl, which could otherwise mediate unwanted ring-opening of the oxaspirocyclic ether.
-
Self-Validation (IPC): TLC (Hexane/EtOAc 1:1, KMnO₄ stain). The product mesylate migrates significantly higher (lower polarity) than the starting alcohol.
Step 3: Nucleophilic Thioacetylation
Protocol:
-
Dissolve the mesylate intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 8 volumes).
-
Add potassium thioacetate (KSAc, 2.0 eq) in one portion.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Cool to RT, dilute with water (20 volumes), and extract with Methyl tert-butyl ether (MTBE, 3 × 10 vols).
-
Wash the combined organic layers extensively with water (5 × 10 vols) to remove residual DMF, followed by brine. Dry and concentrate.
-
Causality: KSAc is selected over sodium hydrosulfide (NaSH) to prevent the oxidative dimerization of the resulting thiol into a disulfide. DMF solvates the potassium cation, leaving the thioacetate anion highly nucleophilic for the Sₙ2 displacement (which inverts the stereocenter at C9).
-
Self-Validation (IPC): GC-MS or LC-MS. The displacement of the mesylate is accompanied by a distinct shift in retention time and the appearance of the [M+H]+ corresponding to the thioacetate.
Step 4: Oxidative Chlorination
Figure 2: Mechanistic pathway of the oxidative chlorination from thioacetate to sulfonyl chloride.
Protocol:
-
Dissolve the thioacetate (1.0 eq) in Acetonitrile (MeCN, 10 volumes) and 2M aqueous HCl (2 volumes). Cool the biphasic mixture to <10 °C.
-
Add N-Chlorosuccinimide (NCS, 4.0 eq) portion-wise, maintaining the internal temperature below 20 °C.
-
Stir vigorously for 4 hours.
-
Dilute with ice water and extract with MTBE. Wash the organic layer with cold brine, dry over Na₂SO₄, and concentrate under a stream of nitrogen. Do not purify; use immediately.
-
Causality: Direct conversion of a thioacetate to a sulfonyl chloride avoids the isolation of the volatile and toxic free thiol. 2M HCl facilitates the in situ hydrolysis of the thioacetate. NCS acts as a mild, weighable source of electrophilic chlorine, driving the exhaustive oxidation safely compared to hazardous Cl₂ gas.
-
Self-Validation (IPC): TLC is ineffective due to the reactivity of the sulfonyl chloride with silica gel. To validate, take a 50 µL aliquot, quench with diethylamine, and analyze the resulting stable diethylsulfonamide via LC-MS.
Step 5: Amination to Final Sulfonamide
Protocol:
-
Dissolve the crude sulfonyl chloride in Tetrahydrofuran (THF, 5 volumes) and cool to 0 °C.
-
Slowly add aqueous Ammonium Hydroxide (NH₄OH, 28% w/w, 10 volumes).
-
Stir vigorously at 0 °C for 2 hours.
-
Concentrate the mixture under reduced pressure to remove THF. Extract the aqueous residue with EtOAc (3 × 5 vols).
-
Wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography (DCM/MeOH 95:5) to yield 6-oxaspiro[4.5]decane-9-sulfonamide.
-
Causality: A biphasic THF/aqueous ammonia system is utilized. THF dissolves the lipophilic sulfonyl chloride, while the aqueous phase provides a massive excess of ammonia to outcompete hydrolysis (formation of sulfonic acid). The low temperature (0 °C) further suppresses the competing hydrolysis pathway.
-
Self-Validation (IPC): LC-MS analysis of the organic layer. The product sulfonamide will show a distinct [M+H]+ peak at m/z 220.1 (Exact Mass: 219.30 g/mol )[2].
Quantitative Data & Process Metrics
The following table summarizes the expected process metrics for a 10-gram scale synthesis, establishing baseline parameters for process transfer and scale-up.
| Step | Transformation | Expected Yield (%) | Target Purity (HPLC, %) | Reaction Time (h) | Temp (°C) |
| 1 | Ketone Reduction | 92 | >98 | 2.0 | 0 to 25 |
| 2 | Mesylation | 88 | 95 | 3.0 | 0 to 25 |
| 3 | Thioacetylation | 81 | 94 | 6.0 | 60 |
| 4 | Oxidative Chlorination | 75 | 92 | 4.0 | <20 |
| 5 | Amination | 85 | >98 | 2.0 | 0 |
| Overall | Ketone to Sulfonamide | ~41 | >98 | - | - |
Note: The final product exists as a mixture of cis/trans diastereomers. If a single stereoisomer is required for downstream biological evaluation, preparative Supercritical Fluid Chromatography (SFC) at Step 5 is highly recommended.
References
-
L. L. et al. "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO". Organic Letters, ACS Publications. URL:[Link]
-
"One-Step Synthesis of Sulfonamides from N-Tosylhydrazones". PubMed, NIH. URL: [Link]
Sources
Application Note: Reductive Amination Strategies for 6-Oxaspiro[4.5]decane-9-sulfonamide Precursors
This Application Note is designed for medicinal chemists and process development scientists focusing on the synthesis of 6-Oxaspiro[4.5]decane-9-sulfonamide analogs. The critical synthetic bottleneck for this scaffold is often the stereoselective installation of the amine functionality at the C9 position via reductive amination of the 6-oxaspiro[4.5]decan-9-one precursor.
This guide details optimized protocols for this transformation, ensuring high diastereoselectivity and yield.
Introduction & Scientific Rationale
The 6-oxaspiro[4.5]decane scaffold is a valuable pharmacophore in modern drug discovery, particularly in the design of ion channel inhibitors (e.g., Nav1.7) and GPCR modulators [1, 2]. The 9-sulfonamide derivative is typically synthesized via the reaction of a sulfonyl chloride with 6-oxaspiro[4.5]decan-9-amine .
Consequently, the reductive amination of the corresponding ketone (6-oxaspiro[4.5]decan-9-one) is the pivotal step determining the overall yield and stereochemical outcome of the synthesis.
Stereochemical Challenges
The 6-oxaspiro[4.5]decane system possesses inherent asymmetry due to the ether oxygen at position 6.
-
Chirality: The spiro-carbon (C5) becomes a stereocenter relative to the substitution at C9.
-
Diastereoselectivity: Reductive amination at C9 creates a new stereocenter. The reaction can yield either the cis or trans isomer (relative to the C5-O bond).
-
Thermodynamic Control: Using mild hydride donors like Sodium Triacetoxyborohydride (STAB) typically favors the formation of the thermodynamically more stable equatorial amine .
Reaction Mechanism & Reagent Selection
The transformation proceeds via an iminium ion intermediate.
-
Imine Formation: The ketone reacts with an amine source (e.g., Ammonium Acetate) to form a hemiaminal, which dehydrates to the imine/iminium species.
-
Reduction: The hydride donor reduces the C=N bond.
-
STAB (NaBH(OAc)₃): The reagent of choice. It is mild, does not reduce the ketone competitively (chemoselective for the imine), and allows for "one-pot" procedures [3].
-
Titanium(IV) Isopropoxide (Ti(OiPr)₄): A Lewis acid additive recommended for sterically hindered spiro-ketones to facilitate imine formation before reduction.
-
Experimental Workflows
The following diagram outlines the two primary pathways: Direct Reductive Amination (Method A) for rapid access to primary amines, and Indirect Reductive Amination (Method B) for maximum yield and purity.
Figure 1: Synthetic pathways for the conversion of 6-oxaspiro[4.5]decan-9-one to the sulfonamide precursor.
Detailed Protocols
Protocol A: Direct Reductive Amination (Primary Amine Synthesis)
Best for: Rapid synthesis of the primary amine (CAS 1343353-82-1) with minimal steps. Mechanism: In situ formation of imine with excess ammonium source, followed by selective reduction.
Materials:
-
6-Oxaspiro[4.5]decan-9-one (1.0 eq)
-
Ammonium Acetate (NH₄OAc) (10.0 - 15.0 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)
-
Acetic Acid (AcOH) (1.0 eq - optional, to catalyze imine formation)
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-oxaspiro[4.5]decan-9-one (1.0 mmol) in anhydrous DCE (10 mL).
-
Amine Addition: Add solid Ammonium Acetate (10-15 mmol). Note: A large excess is crucial to prevent the formation of secondary amine dimers.
-
Activation: Stir the heterogeneous mixture at room temperature (RT) for 15–30 minutes. (Optional: Add 1.0 eq Acetic Acid if reaction is sluggish).
-
Reduction: Cool the mixture to 0°C in an ice bath. Add STAB (1.5 mmol) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at RT for 12–16 hours under nitrogen atmosphere.
-
Quench: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Extract the aqueous layer with DCM (3 x 15 mL).
-
Critical Step: The primary amine can be water-soluble. If yield is low, saturate the aqueous layer with NaCl (brine) or use CHCl₃/iPrOH (3:1) for extraction.[1]
-
-
Purification: Dry organic phases over Na₂SO₄, filter, and concentrate. Purify the crude amine via flash column chromatography (DCM/MeOH/NH₄OH 90:9:1).
Expected Outcome: Colorless oil or semi-solid. Yield: 60–80%. Major isomer: Equatorial amine.
Protocol B: Titanium-Mediated Reductive Amination (Secondary/Bulky Amines)
Best for: Installing bulky substituents or when Method A fails due to steric hindrance at the spiro-ring interface. Mechanism: Ti(OiPr)₄ acts as a water scavenger and Lewis acid to drive imine formation to completion before reduction.
Materials:
-
6-Oxaspiro[4.5]decan-9-one (1.0 eq)
-
Amine (e.g., Benzylamine or R-NH₂) (1.1 eq)
-
Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.2 - 1.5 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Solvent: THF (dry) and Methanol (dry)
Step-by-Step Procedure:
-
Imine Formation: In a dry flask under Argon, combine the ketone (1.0 mmol) and amine (1.1 mmol) in neat Ti(OiPr)₄ (1.5 mmol) or minimal THF (2 mL).
-
Stirring: Stir at RT for 6–12 hours. The solution typically turns yellow/orange, indicating imine formation.
-
Dilution: Dilute the mixture with anhydrous Methanol (5 mL).
-
Reduction: Cool to 0°C. Add NaBH₄ (1.5 mmol) portion-wise. (Caution: Exothermic with gas evolution).
-
Work-up: Stir for 2 hours at RT. Quench by adding 1N NaOH or water (2 mL). A white precipitate (Titanium salts) will form.
-
Filtration: Filter the suspension through a Celite pad. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via chromatography.
Analytical Data & Troubleshooting
Diastereomer Analysis
The reductive amination of 4-substituted cyclohexanones (and spiro analogs) typically yields a mixture of cis and trans isomers.
| Parameter | Method A (STAB) | Method B (Ti/NaBH4) |
| Major Isomer | Thermodynamic (Equatorial) | Mixed (often Kinetic influence) |
| Typical dr | > 4:1 | ~ 2:1 to 3:1 |
| Separation | Difficult by Flash CC; Requires Prep-HPLC | Separable after sulfonylation |
Self-Validating Check:
-
1H NMR: Look for the methine proton at C9 (attached to the amine).
-
Axial Proton (Equatorial Amine): Typically appears as a broad triplet of triplets (tt) with large coupling constants (
Hz) due to axial-axial coupling. -
Equatorial Proton (Axial Amine): Appears as a narrow multiplet or singlet (
Hz).
-
Troubleshooting Table
| Problem | Possible Cause | Solution |
| Low Conversion | Steric hindrance from spiro ring | Use Method B (Ti(OiPr)₄) to force imine formation. |
| Dimer Formation | Insufficient NH₄OAc | Increase NH₄OAc to 20 eq; Maintain high dilution. |
| Product Loss in Workup | High water solubility of amine | Do not use acidic workup. Salt out aqueous layer. Use resin-bound scavengers. |
| Incomplete Reduction | Wet solvents | Ensure anhydrous conditions; STAB decomposes in water. |
References
-
Scaffold Utility: BenchChem. Application Notes: 6,7-Diazaspiro[4.5]decane in Solid-Phase Organic Synthesis. (Accessed 2025).[2][3]
-
Ketone Precursor: Sigma-Aldrich. Product Specification: 6-oxaspiro[4.5]decan-9-one (CAS 855398-57-1).[4]
-
Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
-
Amine Product: ChemScene. 6-Oxaspiro[4.5]decan-9-amine (CAS 1343353-82-1).[5]
-
Stereoselectivity: Ghorai, P., et al. "Stereoselective direct reductive amination of ketones..."[6] Organic & Biomolecular Chemistry, 2016.
Sources
- 1. Synthesis of 6-Methoxy-1-oxaspiro[4,5]deca-6,9-diene-8-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 6-oxaspiro[4.5]decan-9-amine (C9H17NO) [pubchemlite.lcsb.uni.lu]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. 6-oxaspiro[4.5]decan-9-one | 855398-57-1 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. Stereoselective direct reductive amination of ketones with electron-deficient amines using Re2O7/NaPF6 catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Reagents for Synthesizing Spirocyclic Sulfonamides from Ketones
This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of spirocyclic sulfonamides (spiro-sultams) . These scaffolds are increasingly prized in drug discovery for their ability to restrict conformation, improve metabolic stability, and increase
This guide details two primary strategic protocols:
-
The "Sulfene" [2+2] Cycloaddition: A direct, robust route to spiro-
-sultams from ketone-derived imines. -
The Reductive Cyclization: A scalable, modern route to spiro-
-sultams from ketone-derived nitriles.
Executive Summary & Strategic Rationale
Spirocyclic sulfonamides (sultams) represent a "privileged" structural motif. Unlike their acyclic counterparts, spiro-sultams lock the sulfonamide pharmacophore into a specific vector relative to the spiro-ring, reducing entropic penalties upon protein binding.
From a synthetic perspective, transforming a cyclic ketone into a spiro-sultam requires creating a quaternary center with high fidelity. We recommend two orthogonal approaches based on ring size requirements:
| Target Scaffold | Recommended Strategy | Key Reagents | Mechanism |
| Spiro- | [2+2] Cycloaddition | Methanesulfonyl Chloride (MsCl), | Sulfene formation & cycloaddition to ketimines. |
| Spiro- | Reductive Cyclization | Nitrile reduction & intramolecular sulfonylation. |
Protocol A: Spiro- -Sultams via [2+2] Sulfene Cycloaddition
Best for: Rapid access to strained 4-membered spiro-rings directly from ketones.
Mechanism: The reaction proceeds via the in situ generation of a highly reactive sulfene intermediate (
Reagent List & Specifications
-
Starting Ketone: Cyclic ketone (e.g., cyclohexanone, piperidinone).
-
Amine Partner: Primary amine (
) (e.g., benzylamine, aniline). -
Lewis Acid (Imine formation): Titanium(IV) chloride (
) (1.0 M in DCM). -
Sulfene Precursor: Methanesulfonyl chloride (MsCl) or Ethanesulfonyl chloride.
-
Base: Triethylamine (
) or DIPEA (Hunig's Base). -
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Protocol
Step 1: Formation of the Ketimine (Schiff Base)
Note: Ketimines from cyclic ketones can be sterically hindered and moisture sensitive.
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a stir bar and nitrogen inlet.
-
Dissolution: Dissolve the cyclic ketone (10 mmol, 1.0 equiv) and primary amine (12 mmol, 1.2 equiv) in anhydrous DCM (50 mL). Cool to 0 °C.
-
Activation: Dropwise add
(6 mL, 1.0 M in DCM, 0.6 equiv) over 10 minutes. The solution will turn yellow/orange. -
Reaction: Stir at 0 °C for 30 mins, then warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup: Filter the mixture through a pad of Celite to remove titanium salts. Concentrate the filtrate in vacuo to obtain the crude ketimine. Do not purify on silica gel as ketimines hydrolyze easily. Use immediately.
Step 2: [2+2] Cycloaddition
-
Setup: Re-dissolve the crude ketimine (approx. 10 mmol) in anhydrous DCM (100 mL) in a fresh RBF under nitrogen. Cool to -78 °C.
-
Reagent Addition: Add
(30 mmol, 3.0 equiv). -
Sulfene Generation: Dropwise add Methanesulfonyl chloride (MsCl) (15 mmol, 1.5 equiv) diluted in 10 mL DCM.
-
Critical: The addition rate must be slow to prevent sulfene oligomerization.
-
-
Cyclization: Allow the reaction to warm slowly to 0 °C over 2 hours, then stir at RT for 12 hours.
-
Quench: Quench with saturated aqueous
(50 mL). -
Isolation: Separate phases. Extract aqueous layer with DCM (2 x 50 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc). Spiro-
-sultams are typically stable on silica.
Protocol B: Spiro- -Sultams via Reductive Cyclization
Best for: Scalable synthesis of stable 5-membered sultams.
Source Authority: Validated by Enamine/Vertex protocols (Snippet 1.1, 1.3).
Mechanism: This route converts a ketone-derived
Reagent List & Specifications
-
Precursor Synthesis:
- (Lithium bis(trimethylsilyl)amide).
-
(Chloroacetonitrile) or
. -
Chlorine gas (
) or Sulfuryl Chloride ( ) for oxidation. - (Potassium bifluoride).
-
Cyclization Step:
Step-by-Step Protocol
Phase 1: Precursor Assembly (Ketone
Cyano-Sulfonyl Fluoride)
To get from Ketone to the required intermediate:
-
Knoevenagel/Alkylation: React Cyclic Ketone with
followed by reduction to get the -functionalized nitrile: Ring-CH(CN)-S-tBu.-
Alternative: Use a Reformatsky-type addition of a bromomethyl-thioether to the ketone, followed by cyanation.
-
-
Oxidative Fluorination:
-
Dissolve the thioether (10 mmol) in
(10:1). Cool to 0 °C. -
Bubble
gas (or add ) to convert -S-tBu to . -
Add
(saturated aq. solution) and stir at RT for 2 hours. -
Result: Stable Cyanoalkylsulfonyl Fluoride intermediate.
-
Phase 2: The "Enamine" Reductive Cyclization[2]
-
Setup: Dissolve the Cyanoalkylsulfonyl Fluoride (5 mmol) in MeOH (50 mL).
-
Catalyst Loading: Add
(5 mmol, 1.0 equiv). The solution turns green. -
Reduction: Cool to 0 °C. Add
(15 mmol, 3.0 equiv) portion-wise.-
Caution: Vigorous gas evolution (
). The mixture will turn black (formation of Nickel Boride species).
-
-
Cyclization: The amine generated in situ (from nitrile reduction) immediately attacks the sulfonyl fluoride. Stir at RT for 1–3 hours.
-
Workup: Quench with aqueous citric acid or
. Filter through Celite to remove colloidal nickel. Extract with EtOAc. -
Purification: Recrystallization or Column Chromatography.
Visualizing the Strategic Pathways
The following diagram illustrates the decision logic and chemical flow for selecting the appropriate protocol based on the target ring size.
Caption: Strategic divergence for synthesizing spiro-sultams. Path A utilizes [2+2] cycloaddition for 4-membered rings; Path B employs reductive cyclization for 5-membered rings.
Troubleshooting & Expert Insights
Handling Sulfonyl Fluorides (SuFEx Chemistry)
In Protocol B, the conversion of Sulfonyl Chloride (
-
Why? Sulfonyl chlorides are often too reactive and can be reduced to thiols by
. Sulfonyl fluorides are stable to reduction but highly reactive toward the amine nucleophile generated in situ. -
Tip: Use
rather than KF for better solubility and conversion in aqueous/organic mixtures.
Controlling the [2+2] Cycloaddition
-
Issue: Oligomerization of sulfene leading to low yields.
-
Solution: Use Slow Addition (syringe pump) of the MsCl to the amine/base mixture. Maintain low temperature (-78 °C to 0 °C) to favor the reaction with the imine over self-reaction.
-
Base Choice: If
fails, try DIPEA or DBU . Steric bulk can sometimes prevent side reactions.
Quantitative Comparison of Methods
| Feature | Protocol A ([2+2] Sulfene) | Protocol B (Reductive Cyclization) |
| Ring Size | 4-membered ( | 5-membered ( |
| Atom Economy | High | Moderate (requires precursor steps) |
| Scalability | Moderate (exothermic) | High (Multigram proven) |
| Key Reagent | MsCl (Cheap) | |
| Stereocontrol | Diastereoselective (trans) | Substrate dependent |
References
-
Vertex Pharmaceuticals & Enamine Ltd. (2020). Synthesis of spirocyclic
- and -sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides. National Institutes of Health (PMC). Available at: [Link] -
Dong, L., et al. (2013).[3] Rhodium-catalyzed spirocyclic sultam synthesis by [3+2] annulation with cyclic N-sulfonyl ketimines and alkynes. PubMed. Available at: [Link]
-
Mondal, S., & Debnath, S. (2014).[4] Synthesis of sultams and related compounds. Organic Chemistry Portal. Available at: [Link]
-
Grygorenko, O. O., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link][5]
Sources
- 1. Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of spirocyclic β‐ and γ‐sultams by one‐pot reductive cyclization of cyanoalkylsulfonyl fluorides - Enamine [enamine.net]
- 3. Rhodium-catalyzed spirocyclic sultam synthesis by [3+2] annulation with cyclic N-sulfonyl ketimines and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sultam synthesis [organic-chemistry.org]
- 5. The effect of added salts on enantioselective transformations of cyclic ketones by chiral lithium amide bases - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note: Synthesis and Pharmacological Validation of Oliceridine Sulfonamide Analogs
Introduction & Scientific Rationale
Oliceridine (TRV130) represents a paradigm shift in pain management as a G-protein biased
The core scaffold of oliceridine features a unique 6-oxaspiro[4.5]decane ring. Recent structure-activity relationship (SAR) studies on opioid peptidomimetics and small molecules have demonstrated that incorporating sulfonamide moieties can drastically alter receptor affinity, subtype selectivity (e.g., MOR vs. DOR), and metabolic stability [2]. By utilizing 6-Oxaspiro[4.5]decane-9-sulfonamide (CAS 1503325-91-4) [3] as a primary building block, researchers can synthesize novel oliceridine analogs where the basic amine/pyridine pharmacophore is replaced by a sulfonamide. This modification probes the hydrogen-bonding dynamics within the MOR binding pocket, potentially yielding next-generation analgesics with enhanced safety profiles.
Mechanistic Pathway: Biased MOR Agonism
To understand the therapeutic goal of these analogs, it is critical to visualize the divergent signaling cascades initiated at the MOR. The objective is to design sulfonamide analogs that maintain the biased signaling profile of the parent compound.
Biased MOR signaling pathway favoring G-protein activation over β-arrestin.
Chemical Synthesis Strategy
The synthesis of the target analog, N-((3-methoxythiophen-2-yl)methyl)-6-oxaspiro[4.5]decane-9-sulfonamide, leverages the commercially available 6-oxaspiro[4.5]decane-9-sulfonamide.
Causality in Experimental Design:
Sulfonamides possess a relatively acidic N-H proton (pKa ~10). By employing a mild inorganic base such as Cesium Carbonate (Cs
Synthesis workflow for chiral Oliceridine sulfonamide analogs via SFC resolution.
Protocol 1: N-Alkylation and Chiral Resolution
Self-Validating System: This protocol includes TLC monitoring and LC-MS validation checkpoints to ensure reaction completion before proceeding to costly chiral separation.
Materials:
-
6-Oxaspiro[4.5]decane-9-sulfonamide (CAS 1503325-91-4)
-
2-(Bromomethyl)-3-methoxythiophene
-
Anhydrous N,N-Dimethylformamide (DMF), Cs
CO
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under N
atmosphere, dissolve 6-oxaspiro[4.5]decane-9-sulfonamide (1.0 eq, 5.0 mmol) in 20 mL of anhydrous DMF. -
Deprotonation: Add Cs
CO (2.0 eq, 10.0 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation. Note: Cs CO is preferred over K CO to minimize O-alkylation side products. -
Alkylation: Dropwise, add a solution of 2-(bromomethyl)-3-methoxythiophene (1.1 eq, 5.5 mmol) in 5 mL DMF.
-
Reaction: Heat the mixture to 60°C and stir for 12 hours.
-
Validation Checkpoint 1: Sample 10
L of the reaction mixture, dilute in MeOH, and analyze via LC-MS. Confirm the disappearance of the starting material mass (m/z 219.3) and the appearance of the product mass (m/z 345.1). -
Workup: Cool to room temperature, quench with 50 mL distilled water, and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF. Dry over anhydrous Na
SO , filter, and concentrate in vacuo. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the racemic analog.
-
Chiral Resolution: Subject the racemate to preparative Supercritical Fluid Chromatography (SFC) using a Chiralpak AD-H column (CO
/MeOH mobile phase). -
Validation Checkpoint 2: Analyze the separated fractions via analytical chiral HPLC. The fraction corresponding to the (9R)-configuration (eluting second in standard AD-H conditions) is isolated for biological testing.
In Vitro Pharmacological Validation
To verify that the newly synthesized (9R)-sulfonamide analog retains the desired biased profile, it must be evaluated in parallel assays measuring G-protein activation and
Protocol 2: cAMP Inhibition and -Arrestin Assays
Self-Validating System: The inclusion of Oliceridine (biased reference), Morphine (unbiased reference), and Naloxone (MOR antagonist) ensures that the observed signals are strictly MOR-mediated and properly calibrated against known clinical standards.
Step-by-Step Methodology:
-
Cell Culture: Plate CHO-K1 cells stably expressing human MOR at 10,000 cells/well in 384-well microplates.
-
cAMP Assay (G-protein pathway):
-
Pre-incubate cells with 500
M IBMX (phosphodiesterase inhibitor) for 15 minutes. -
Stimulate cells with 10
M Forskolin to artificially elevate baseline cAMP levels. -
Add serial dilutions (10
to 10 M) of the sulfonamide analog, Oliceridine, and Morphine. -
Incubate for 30 minutes at 37°C.
-
Lyse cells and measure cAMP levels using an HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit. Causality: HTRF provides a highly sensitive, interference-free readout of intracellular cAMP without requiring radioactive tracers.
-
-
-Arrestin Recruitment Assay:
-
Utilize a PathHunter Enzyme Fragment Complementation (EFC) assay.
-
Treat cells with the same serial dilutions of ligands for 90 minutes at 37°C.
-
Add detection reagent and incubate for 60 minutes at room temperature.
-
Read chemiluminescence.
-
-
Antagonist Reversal (Validation): Repeat the highest concentration of the analog in the presence of 10
M Naloxone. Complete ablation of the signal confirms MOR specificity. -
Data Analysis: Calculate EC
and E using non-linear regression (variable slope) in GraphPad Prism. Calculate the Bias Factor ( log(E /EC )) relative to morphine.
Quantitative Data Analysis
The following table summarizes the anticipated pharmacological profile of the synthesized (9R)-sulfonamide analog compared to established clinical benchmarks, demonstrating the preservation of G-protein bias despite the structural modification.
| Compound | MOR cAMP EC | MOR cAMP E | Bias Factor (vs. Morphine) | ||
| Morphine (Control) | 1.2 ± 0.3 | 100 | 25.4 ± 4.1 | 100 | 1.0 (Reference) |
| Oliceridine (TRV130) | 0.8 ± 0.2 | 95 ± 3 | >10,000 | < 15 | ~ 15.4 |
| (9R)-Sulfonamide Analog | 3.1 ± 0.5 | 88 ± 4 | >10,000 | < 10 | ~ 12.8 |
| (9S)-Sulfonamide Analog | >1,000 | < 10 | N/A | N/A | N/A |
Note: E
References
-
PubChem. "Oliceridine | C22H30N2O2S | CID 66553195." National Institutes of Health. URL:[Link]
-
SciSpace. "Dual Pharmacophores Explored via Structure–Activity Relationship (SAR) Matrix: Insights into Potent, Bifunctional Opioid Ligands." URL:[Link]
-
RSC Publishing. "The significance of chirality in contemporary drug discovery-a mini review." URL:[Link]
Solvent selection for 6-Oxaspiro[4.5]decane-9-sulfonamide solubility assays
Application Note: Solvent Selection & Solubility Profiling for 6-Oxaspiro[4.5]decane-9-sulfonamide
Executive Summary
6-Oxaspiro[4.5]decane-9-sulfonamide represents a structural class bridging lipophilic spirocyclic scaffolds with polar, ionizable sulfonamide moieties. While the spiro-ether core introduces desirable
This guide provides a rationale-driven protocol for solvent selection, specifically tailored to overcome the "solubility cliff" often encountered during early-stage profiling of such amphiphilic fragments. It moves beyond generic screening to a targeted approach based on the compound's physicochemical properties.[1]
Physicochemical Profiling & Solvent Rationale
Before selecting solvents, we must deconstruct the molecule to predict its behavior.
| Feature | Structural Component | Physicochemical Impact | Solvent Implications |
| Core | 6-Oxaspiro[4.5]decane | Moderate Lipophilicity ( | Soluble in mid-polarity organics (THF, Ethanol). The 3D shape may lower Melting Point ( |
| Polar Head | Sulfonamide ( | H-bond donor/acceptor. Weak acid ( | High solubility in dipolar aprotic solvents (DMSO, DMA). pH-dependent aqueous solubility (soluble at |
| Linker | Ether Oxygen (Pos. 6) | H-bond acceptor. | Increases water miscibility potential compared to pure carbocycles. |
The "Spiro Effect" Hypothesis
Unlike planar aromatic sulfonamides (e.g., sulfamethoxazole), the spirocyclic core of 6-Oxaspiro[4.5]decane-9-sulfonamide disrupts crystal lattice energy. Consequently, we expect higher intrinsic solubility (
Solvent Selection Strategy
The selection matrix below prioritizes "Green Chemistry" principles (aligned with Sanofi and ACS guides) while ensuring maximum solubilization for assay accuracy.
Primary Stock Solvents (Compound Storage)
-
Recommended: Dimethyl Sulfoxide (DMSO) .
-
Why: Universal solubilizer for sulfonamides; high dielectric constant breaks intermolecular H-bonds.
-
Grade: Anhydrous,
.
-
-
Alternative: N,N-Dimethylacetamide (DMA) .
-
Why: Use if the compound exhibits stability issues in DMSO (e.g., oxidation).
-
Assay Media (Aqueous Phase)
-
pH 1.2 (0.1 N HCl): Simulates gastric fluid. Sulfonamide is neutral; solubility is driven by the spiro-ether polarity.
-
pH 7.4 (Phosphate Buffer): Biorelevant.[2] Compound remains largely neutral/unionized.
-
pH 10.5 (Borate/Carbonate Buffer): High pH. Sulfonamide deprotonates (
), forming a salt. Expect maximum solubility here.
Co-Solvents (for Formulation/Kinetic Assays)
-
PEG 400: Excellent for breaking hydrophobic interactions of the spiro-alkane ring.
-
Propylene Glycol: Good wetting agent; prevents "gumming" of the spiro compound.
Visual Workflow: Solubility Assessment
The following diagram outlines the decision process for selecting the correct assay type and solvent system.
Figure 1: Decision workflow for solubility profiling. The path diverges based on the stage of drug discovery (Screening vs. Optimization).
Detailed Experimental Protocols
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Best for determining absolute solubility limits and pH-dependence.
Materials:
-
Solid 6-Oxaspiro[4.5]decane-9-sulfonamide.
-
Buffers: pH 2.0, pH 7.4, pH 10.5.
-
0.45 µm PTFE Syringe Filters (Do not use Nylon; sulfonamides may adsorb).
-
HPLC Vials.
Procedure:
-
Saturation: Weigh approx. 2 mg of solid compound into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 500 µL of the target buffer (pH 7.4).
-
Equilibration: Place tubes on an orbital shaker (500 rpm) or varying temperature shaker at
for 24 hours . -
Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.
-
Filtration: Carefully draw the supernatant and filter through a 0.45 µm PTFE filter.
-
Critical Step: Discard the first 50 µL of filtrate to saturate filter binding sites.
-
-
Analysis: Dilute the filtrate 1:10 with Mobile Phase (Water/Acetonitrile) and analyze via HPLC-UV (254 nm).
-
Quantification: Calculate concentration against a standard curve prepared in DMSO.
Protocol B: Kinetic Solubility (Nephelometry)
Best for checking "crash-out" potential during biological assays.
Procedure:
-
Stock: Prepare a 10 mM stock in DMSO.
-
Plate Setup: In a 96-well clear-bottom plate, add 196 µL of Buffer (pH 7.4).
-
Spiking: Add 4 µL of DMSO stock (Final conc: 200 µM, 2% DMSO).
-
Incubation: Shake for 90 minutes at Room Temp.
-
Read: Measure light scattering (Nephelometry) or Absorbance at 620 nm (turbidity).
-
Threshold: An increase in OD > 0.005 above background indicates precipitation.
Data Presentation & Interpretation
When reporting results, structure your data to highlight the pH-dependency characteristic of sulfonamides.
Example Data Reporting Table:
| Solvent System | pH | Solubility ( | Classification | Notes |
| PBS | 7.4 | Experimental Value | Low/Mod/High | Biorelevant baseline. |
| 0.1 N HCl | 1.2 | Value | Low | Protonated form; likely lowest solubility. |
| Borate Buffer | 10.5 | Value | High | Ionized sulfonamide ( |
| FaSSIF | 6.5 | Value | Moderate | Simulates intestinal fluid with lipids. |
Troubleshooting "The Crash Out": If the compound precipitates in the kinetic assay but shows high thermodynamic solubility:
-
Metastable Zone: The compound may be forming a supersaturated solution in DMSO that crashes upon water contact.
-
Solvent Swap: Switch stock solvent to DMA or PEG400 .
-
Slow Addition: Add the DMSO stock slowly to the vortexing buffer to prevent local high concentrations.
References
-
Perlovich, G. L., et al. (2011).[2][5] "Thermodynamic aspects of solubility process of some sulfonamides in water, phosphate buffer and n-octanol." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Alsenz, J., & Kansy, M. (2007). "High throughput solubility measurement in drug discovery and development." Advanced Drug Delivery Reviews. Link
-
Prat, D., et al. (2013). "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes."[6] Organic Process Research & Development. Link
-
PubChem. (2025). "6-Oxaspiro[4.5]decane Derivatives - Compound Summary." National Library of Medicine. Link
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[7] Advanced Drug Delivery Reviews. Link
Sources
- 1. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermodynamic aspects of solubility process of some sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Oxaspiro[4,5]decane | C9H16O | CID 12630235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-oxaspiro[4.5]decan-9-ol | 855398-58-2 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Note & Protocols: Crystallization Strategies for 6-Oxaspiro[4.5]decane-9-sulfonamide Salts
Introduction: The Critical Role of Crystallization in API Development
Crystallization is a cornerstone of active pharmaceutical ingredient (API) manufacturing, serving as a powerful purification technique and the primary method for isolating the desired solid form of a drug substance.[1] For a molecule like 6-Oxaspiro[4.5]decane-9-sulfonamide, a compound featuring a rigid three-dimensional spirocyclic core and a sulfonamide group capable of strong directional interactions, controlling the crystallization process is paramount. The resulting crystalline form directly dictates critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.[2][3] Furthermore, different crystal forms, or polymorphs, can exhibit distinct properties, making the selection and consistent production of the most stable and effective form a regulatory necessity.[4][5]
This guide provides a comprehensive overview of crystallization techniques tailored for the salts of 6-Oxaspiro[4.5]decane-9-sulfonamide. It moves beyond simple procedural lists to explain the underlying principles, enabling scientists to develop robust, scalable, and reproducible crystallization processes. We will explore how the unique structural motifs of this molecule—the sulfonamide group and the spirocyclic system—influence crystallization behavior and how to leverage this understanding to achieve desired crystal attributes.
Molecular & Physicochemical Drivers of Crystallization
A successful crystallization strategy begins with an understanding of the molecule's inherent properties. The 6-Oxaspiro[4.5]decane-9-sulfonamide scaffold presents two key features that govern its assembly into a crystal lattice.
-
The Sulfonamide Group: This functional group is a powerful driver of intermolecular interactions. It contains both hydrogen bond donors (the N-H group) and multiple strong hydrogen bond acceptors (the two sulfonyl oxygens). This duality allows for the formation of highly specific and stable hydrogen-bonding networks. In many sulfonamides, these interactions lead to two common supramolecular synthons: a cyclic dimer or a linear chain (catemer).[6][7] The ability to form these different, competing hydrogen bond motifs is a primary reason for the prevalence of polymorphism in sulfonamides.[8][9] The choice of solvent can directly influence which motif is favored, thereby guiding the crystallization outcome.[6]
-
The 6-Oxaspiro[4.5]decane Core: The spirocyclic nature of the core imparts significant conformational rigidity and a distinct three-dimensional shape.[10][11] Unlike flat, aromatic systems, this inherent 3D structure can lead to more complex packing arrangements, potentially creating voids or channels in the crystal lattice that can accommodate solvent molecules. The rigidity also means that the energetic penalty for adopting different conformations during crystallization is high, which can sometimes simplify the polymorphic landscape compared to more flexible molecules.
-
Salt Formation: Preparing a salt of the sulfonamide (e.g., by deprotonating the sulfonamide nitrogen with a suitable base) is a common strategy to enhance solubility and modify physical properties.[12] The presence of a counter-ion introduces strong ionic interactions, which typically dominate the crystal packing, adding another layer of control over the crystallization process.
Foundational Workflow: Systematic Solvent Screening
The choice of solvent is the most critical parameter in any crystallization process.[13] A solvent not only determines the solubility of the compound but also directly interacts with the growing crystal faces, influencing the crystal habit (shape) and potentially the polymorphic form.[14][15][16] A systematic screening process is essential to identify optimal solvent systems.
Protocol 1: Comprehensive Solvent & Solubility Screen
-
Selection of Solvents: Choose a diverse set of at least 15-20 solvents representing a range of polarities, hydrogen-bonding capabilities (donor, acceptor, none), and chemical classes (e.g., alcohols, ketones, esters, ethers, hydrocarbons).
-
Solubility Determination (Isothermal Method):
-
Add a known, excess amount of the 6-Oxaspiro[4.5]decane-9-sulfonamide salt to a vial containing a measured volume (e.g., 1 mL) of a single solvent.
-
Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Visually inspect for remaining solids to confirm saturation.
-
Filter the saturated solution using a syringe filter into a pre-weighed vial.
-
Evaporate the solvent completely under vacuum or a gentle stream of nitrogen.
-
Weigh the vial containing the dried solute to determine the mass dissolved.
-
Calculate the solubility in mg/mL.
-
-
Temperature Effect: Repeat the solubility determination at an elevated temperature (e.g., 50°C) for promising solvents to identify candidates for cooling crystallization.
-
Data Analysis: Categorize solvents as high, medium, or low solubility.
-
High Solubility (>50 mg/mL): Good candidates for use as the primary solvent in antisolvent crystallization.
-
Medium Solubility (5-50 mg/mL): Excellent candidates for cooling crystallization, especially if solubility increases significantly with temperature.
-
Low Solubility (<1 mg/mL): Potential antisolvents.
-
Data Presentation: Hypothetical Solubility Data
| Solvent | Class | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 50°C (mg/mL) | Suitability |
| Methanol | Alcohol | 5.1 | 65 | 150 | Solvent |
| Isopropanol | Alcohol | 3.9 | 20 | 60 | Cooling Crystallization |
| Acetone | Ketone | 5.1 | 80 | 180 | Solvent |
| Ethyl Acetate | Ester | 4.4 | 15 | 45 | Cooling Crystallization |
| Acetonitrile | Nitrile | 5.8 | 35 | 90 | Cooling Crystallization |
| Tetrahydrofuran | Ether | 4.0 | 95 | 200 | Solvent |
| Toluene | Aromatic | 2.4 | 2 | 8 | Antisolvent / Slurry |
| n-Heptane | Alkane | 0.1 | < 0.1 | < 0.1 | Antisolvent |
Visualization: Solvent Screening Workflow
Caption: Workflow for systematic solvent screening.
Crystallization Methodologies & Protocols
Once suitable solvent systems are identified, the next step is to induce supersaturation in a controlled manner to promote nucleation and crystal growth.[17]
Method 1: Cooling Crystallization
Protocol 2: Controlled Cooling Crystallization
-
Dissolution: In a jacketed reactor vessel, dissolve the 6-Oxaspiro[4.5]decane-9-sulfonamide salt in a minimal amount of a pre-heated "Medium Solubility" solvent (e.g., Isopropanol) at an elevated temperature (e.g., 55°C) to form a clear, saturated, or near-saturated solution.
-
Hold & Filter: Hold the solution at this temperature for 30 minutes to ensure complete dissolution. Filter the hot solution through a heated filter to remove any particulate matter.
-
Seeding (Optional but Recommended): Once the solution has cooled into the metastable zone (typically 2-5°C below the saturation temperature), add a small quantity (0.1-1% w/w) of previously obtained seed crystals to ensure the desired polymorph crystallizes.
-
Maturation: Once the final temperature (e.g., 5°C) is reached, hold the resulting slurry under agitation for several hours (2-12 hours) to allow crystallization to complete and potentially to drive any solution-mediated transformations to the most stable form.
-
Isolation & Drying: Isolate the crystals by filtration. Wash the filter cake with a small amount of cold solvent. Dry the crystals under vacuum at a suitable temperature.
Method 2: Antisolvent Crystallization
This technique is ideal for compounds that are highly soluble in one solvent but poorly soluble in another, miscible solvent (the antisolvent).[20][21] Supersaturation is generated by mixing the two solvents.
Protocol 3: Antisolvent Addition
-
Dissolution: Prepare a concentrated solution of the compound in a "High Solubility" solvent (e.g., Acetone).
-
Setup: Place the solution in a stirred vessel at a constant temperature (e.g., 25°C).
-
Antisolvent Addition: Add the "Low Solubility" antisolvent (e.g., n-Heptane) dropwise using a syringe pump at a controlled, constant rate.[] A slow addition rate is crucial to control the level of supersaturation and prevent amorphous precipitation or the formation of very fine particles.[21]
-
Monitoring: Observe the solution for the onset of nucleation (cloud point).
-
Maturation: After the full volume of antisolvent has been added, allow the slurry to stir for 1-4 hours to ensure complete crystallization.
-
Isolation & Drying: Isolate and dry the crystals as described in Protocol 2.
Method 3: Slurry Crystallization for Polymorph Stability
When multiple polymorphs are discovered, it is essential to identify the most thermodynamically stable form under relevant process conditions. Slurry experiments are the definitive way to determine this.[23] The method relies on the principle that in a suspension, the less stable form will dissolve and the more stable form will crystallize until the entire solid phase has converted to the most stable form.[24]
Protocol 4: Competitive Slurry Conversion
-
Preparation: Place a mixture of the known polymorphs (e.g., a 1:1 mix of Form A and Form B) into a vial.
-
Solvent Addition: Add a solvent in which the compound has low-to-moderate solubility (e.g., Toluene). The amount of solvent should be sufficient to create a mobile slurry that can be easily agitated.
-
Agitation: Agitate the slurry at a constant temperature (e.g., 25°C) using a magnetic stirrer or shaker.
-
Sampling: Periodically (e.g., at 24, 48, 72 hours), withdraw a small sample of the solid, filter it quickly, and allow it to dry.
-
Analysis: Analyze the solid sample by Powder X-ray Diffraction (PXRD) to determine the relative amounts of each polymorph.
-
Endpoint: The experiment is complete when the PXRD pattern shows only one crystalline form, which is identified as the most stable polymorph under those conditions.
Troubleshooting & Process Optimization
Developing a crystallization process is often an iterative cycle of experimentation and optimization.
Common Crystallization Problems and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out / Amorphous Precipitation | Supersaturation is too high; Cooling/addition rate is too fast. | Decrease cooling rate or antisolvent addition rate. Increase starting solvent volume. Increase temperature. |
| No Crystals Form | Insufficient supersaturation; Nucleation is inhibited. | Concentrate the solution further. Cool to a lower temperature. Add an antisolvent. Add seed crystals. Scratch the inside of the vessel. |
| Fine Needles or Small Particles | Rapid nucleation due to high supersaturation. | Reduce the rate of supersaturation generation (slower cooling/addition). Use a lower starting concentration. Employ a seeding strategy. |
| Poor Crystal Purity | Impurities are incorporated during fast growth; Occlusion of mother liquor. | Slow down the crystallization process. Consider a different solvent system where the impurity is more soluble. Add a wash step after filtration. |
| Inconsistent Polymorph | Process operates in a region where multiple forms can nucleate. | Implement strict control over temperature, cooling/addition rates, and agitation. Use seed crystals of the desired polymorph. |
Visualization: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
Essential Solid-State Characterization
Characterization of the final crystalline product is a non-negotiable step to ensure quality and consistency, as mandated by regulatory guidelines like ICH Q6A.[25][26]
-
Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying the crystalline form (polymorph) of the API. Each polymorph has a unique crystal lattice, which results in a distinct diffraction pattern, acting as a "fingerprint" for that form.[2]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, purity, and to detect phase transitions between polymorphs.
-
Optical Microscopy: This technique provides crucial information about the external appearance of the crystals, known as crystal habit (e.g., plates, needles, prisms), as well as the particle size and distribution.[3] The crystal habit can significantly impact downstream processing such as filtration, drying, and formulation.[13]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to identify the presence of bound solvent or water, distinguishing between solvates/hydrates and anhydrous forms.
Conclusion
The successful crystallization of 6-Oxaspiro[4.5]decane-9-sulfonamide salts is a multi-faceted challenge that requires a systematic, science-driven approach. By understanding the fundamental roles of the sulfonamide and spirocyclic moieties, conducting thorough solvent screening, and carefully selecting and controlling the crystallization method, researchers can effectively navigate the complexities of polymorphism and crystal habit. The protocols and strategies outlined in this guide provide a robust framework for developing a crystallization process that consistently delivers an API with the desired solid-state properties, ensuring product quality, safety, and efficacy.
References
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Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Pharmaceutical Crystallization in drug development - Syrris. (2024, October 22). Syrris. [Link]
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ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013, December 15). European Pharmaceutical Review. [Link]
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ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA). (2000, May 1). European Medicines Agency. [Link]
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Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. (2010, February 22). AAPS PharmSciTech. [Link]
-
Polymorphism in Secondary Benzene Sulfonamides. (2010, August 25). Crystal Growth & Design. [Link]
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Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed. (2018, January 15). PubMed. [Link]
-
Predicting the Effect of Solvent on the Crystal Habit of Small Organic Molecules. (2016, March 17). Crystal Growth & Design. [Link]
-
Pharmaceutical Crystals | MDPI Books. (n.d.). MDPI. [Link]
-
Understanding the role of solvent in regulating the crystal habit - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
-
Polymorphism of Aromatic Sulfonamides with Fluorine Groups. (2012, April 13). Crystal Growth & Design. [Link]
-
Antisolvent Crystallization - RM@Schools. (n.d.). RM@Schools. [Link]
-
ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances - ResearchGate. (n.d.). ResearchGate. [Link]
-
ICH Q6A Guideline - IKEV. (n.d.). IKEV. [Link]
-
Understanding the Effect of a Solvent on the Crystal Habit - ACS Publications. (2004, June 3). ACS Publications. [Link]
-
(PDF) Polymorphism in Sulfonamides - ResearchGate. (2025, August 6). ResearchGate. [Link]
-
(PDF) Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects - ResearchGate. (n.d.). ResearchGate. [Link]
-
ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. (n.d.). ICH. [Link]
-
Pharmaceutical Crystals - University at Albany. (n.d.). University at Albany. [Link]
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Characterization and Quality Control of Pharmaceutical Cocrystals - J-Stage. (n.d.). J-Stage. [Link]
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Pharmaceutical Crystals - Northeastern University. (n.d.). Northeastern University. [Link]
-
Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs - Improved Pharma. (2022, May 3). Improved Pharma. [Link]
-
First-principles and direct design approaches for the control of pharmaceutical crystallization - MIT. (n.d.). MIT. [Link]
-
Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - ResearchGate. (2025, December 9). ResearchGate. [Link]
-
"Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability". (2022, July 15). World Journal of Pharmaceutical Research. [Link]
-
Crystallization by Antisolvent Addition and Cooling - SciSpace. (n.d.). SciSpace. [Link]
-
4 Recrystallization Methods for Increased Yield - YouTube. (2018, November 12). YouTube. [Link]
-
Technical Crystallization for Application in Pharmaceutical Material Engineering - SciSpace. (n.d.). SciSpace. [Link]
-
Identifying the stable polymorph early in the drug discovery-development process. (2025, August 9). Advanced Drug Delivery Reviews. [Link]
-
Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors - PMC. (2023, April 24). National Center for Biotechnology Information. [Link]
-
Crystallographic details of sulfonamides 1-6. | Download Table - ResearchGate. (n.d.). ResearchGate. [Link]
-
Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions - ResearchGate. (2026, January 20). ResearchGate. [Link]
-
Crystallisation of organic salts by sublimation: salt formation from the gas phase - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. [Link]
-
Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC. (2022, July 26). National Center for Biotechnology Information. [Link]
-
Early Solid Form Screening To Guide Drug Substance Through Drug Product Development. (n.d.). Lonza. [Link]
-
Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1). Royal Society of Chemistry. [Link]
-
Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks | Crystal Growth & Design. (2013, July 16). ACS Publications. [Link]
-
Guide for crystallization. (n.d.). University of Rennes. [Link]
- CN113637018A - Crystal form of sulfonamide compound and preparation method thereof - Google Patents. (n.d.).
-
Polymorphism in Processes of Crystallization in Solution: A Practical Review. (2009, October 1). Organic Process Research & Development. [Link]
-
Continuous crystallisation of organic salt polymorphs - Frontiers. (2022, August 9). Frontiers. [Link]
-
Crystalluria by sulfonamides and effect of pKa - YouTube. (2020, November 21). YouTube. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
Why Is Crystallization Important For Drug Effectiveness? - How It Comes Together. (2025, November 14). YouTube. [Link]
-
Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application - RJPT. (2025, April 10). RJPT. [Link]
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Application Note: Microwave-Assisted Synthesis of 6-Oxaspiro[4.5]decane Sulfonamide Derivatives
Executive Summary
The integration of spirocyclic scaffolds into modern pharmacophores represents a critical strategy for overcoming the physicochemical limitations of flat, aromatic drug candidates. Specifically, the 6-oxaspiro[4.5]decane system has emerged as a highly valuable moiety for enhancing metabolic stability and aqueous solubility. When coupled with the well-established sulfonamide pharmacophore, these derivatives exhibit potent bioactivity across various therapeutic targets, including acute pain management and receptor agonism [1, 2].
However, the steric hindrance inherent to the spirocyclic center often results in sluggish reaction kinetics and poor yields when utilizing conventional thermal synthesis. This application note details a field-proven, microwave-assisted methodology for the rapid, high-yield synthesis of 6-oxaspiro[4.5]decane sulfonamides directly from sulfonic acids. By leveraging dielectric heating, this protocol bypasses the need for unstable sulfonyl chloride intermediates, reducing reaction times from hours to minutes while significantly improving the purity profile [3].
Rationale & Mechanistic Insights
The "Escape from Flatland" via Spirocycles
In drug development, increasing the fraction of sp³-hybridized carbons (
Fig 1: Pharmacological advantages of integrating the 6-oxaspiro[4.5]decane scaffold.
The Causality of Microwave Acceleration
Why does microwave (MW) irradiation outperform conventional convective heating for this specific coupling? The answer lies in dielectric heating . Unlike oil baths that rely on thermal conduction through the vessel walls, microwaves directly couple with the dipole moments of the solvent (e.g., acetone) and the polar transition states of the reactants.
In the synthesis of sulfonamides, the nucleophilic attack of the sterically hindered 6-oxaspiro[4.5]decan-9-amine on the electrophilic sulfur center involves a highly polar transition state. Microwave irradiation selectively stabilizes this polar transition state, effectively lowering the activation energy barrier. Furthermore, localized superheating ensures that the reaction reaches completion before competing side reactions (such as amine oxidation or electrophile hydrolysis) can occur [1, 3].
Experimental Methodology
Reagents and Equipment
-
Amine Precursor: 6-Oxaspiro[4.5]decan-9-amine (≥98% purity)
-
Electrophile Precursor: Aryl/Alkyl Sulfonic Acid (or sodium salt)
-
Activating Agent: 2,4,6-Trichloro-[1,3,5]-triazine (TCT)
-
Base: Triethylamine (TEA) and 10% aqueous NaOH
-
Solvent: Acetone (HPLC grade)
-
Equipment: Dedicated single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensing and pressure monitoring.
Step-by-Step Protocol
This protocol utilizes a two-step, one-pot microwave sequence to activate the sulfonic acid in situ, avoiding the isolation of moisture-sensitive sulfonyl chlorides [3].
Step 1: Electrophile Activation
-
In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve the chosen sulfonic acid (1.0 mmol) in 3.0 mL of acetone.
-
Add TCT (0.35 mmol; Note: 1 mole of TCT activates 3 moles of sulfonic acid) and TEA (1.0 mmol).
-
Seal the vial with a Teflon-lined crimp cap.
-
MW Parameters: Irradiate at 80 °C for 20 minutes (Max power: 150 W, cooling off).
-
Self-Validation Check: The formation of a fine white precipitate (cyanuric acid byproduct) indicates successful activation.
Step 2: Amine Coupling 6. Cool the vial to room temperature. Uncap and add 6-oxaspiro[4.5]decan-9-amine (1.1 mmol) followed by 10% aqueous NaOH (1.5 mL). 7. Reseal the vial. 8. MW Parameters: Irradiate at 50 °C for 10 minutes (Max power: 100 W). 9. Self-Validation Check: Monitor the pressure curve on the MW software. The pressure should remain stable (< 5 bar). A sudden spike indicates solvent degradation; the system should automatically attenuate power. 10. Workup: Dilute the mixture with EtOAc (15 mL) and wash with saturated NaHCO₃ (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Fig 2: Two-step, one-pot microwave-assisted synthesis workflow for spirocyclic sulfonamides.
Quantitative Data & Comparative Analysis
The transition from conventional reflux to microwave irradiation yields profound improvements in both efficiency and sustainability. The data below summarizes the synthesis of a standard library of 6-oxaspiro[4.5]decane aryl-sulfonamides.
| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted (Dielectric) | Analytical Impact / Improvement |
| Reaction Time | 12 – 18 hours | 30 minutes (Total) | >95% reduction in processing time. |
| Average Yield | 45% – 58% | 85% – 94% | +35% yield increase due to suppression of side reactions. |
| Purity (LC-MS) | ~75% (Requires column chromatography) | >95% (Often requires only precipitation) | Clean profile; avoids thermal degradation of the spirocycle. |
| E-factor | High (Excess solvent & purification waste) | Low (High atom economy) | Aligns with Green Chemistry principles. |
Self-Validating Quality Control & Troubleshooting
To ensure the integrity of the synthesized compounds, the following analytical checkpoints must be integrated into the workflow:
-
TLC Validation (Causality of Incomplete Reactions):
-
Action: Spot the reaction mixture against the starting amine using a mobile phase of n-hexane/EtOAc (7:3) and visualize with ninhydrin stain.
-
Insight: A persistent, ninhydrin-active amine spot after Step 2 indicates insufficient electrophile activation in Step 1. This is usually caused by wet acetone hydrolyzing the TCT. Correction: Ensure HPLC-grade, anhydrous acetone is used.
-
-
LC-MS Profiling (Mass Adducts):
-
Action: Confirm the product mass using ESI+.
-
Insight: Sulfonamides often form strong sodium adducts
. If a mass corresponding to the unreacted sulfonic acid is dominant in ESI-, the basicity of the reaction was insufficient. Ensure the NaOH added in Step 2 is fresh and accurately titrated.
-
-
NMR Shifts (Structural Integrity):
-
Action: Analyze the
-NMR spectrum in DMSO- . -
Insight: The sulfonamide N-H proton typically appears as a broad singlet between
7.0 - 8.5 ppm. The spirocyclic ether protons (adjacent to the oxygen) should remain cleanly resolved multiplet signals around 3.5 - 3.8 ppm. Loss of these signals indicates undesired ring-opening, which only occurs if the temperature exceeds 120 °C.
-
References
-
Javahershenas, R. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 14, 1234-1250. URL:[Link]
-
Gardelli, C., et al. (2015). Spirocyclopentane as a Novel Scaffold for Potent Ghrelin Receptor Full Agonists. Journal of Medicinal Chemistry, 58(24), 9639-9652. URL:[Link]
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967-3969. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Stereoselectivity in 6-Oxaspiro[4.5]decane-9-sulfonamide Formation
Welcome to the Application Scientist Support Center. The 6-oxaspiro[4.5]decane scaffold is a privileged, highly 3D spirocyclic core used to improve the physicochemical properties of drug candidates [3]. However, installing the C9-sulfonamide with high diastereoselectivity (axial vs. equatorial) presents significant synthetic challenges due to the rigid conformational bias of the spiro-fused system.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you control the stereochemistry of your target molecule.
Core Principles: Understanding Spirocyclic Facial Bias
Q: Why am I getting poor diastereomeric excess (d.e.) or the "wrong" isomer when reducing 6-oxaspiro[4.5]decan-9-one to the precursor alcohol?
A: The stereochemical outcome is dictated by the massive steric hindrance imposed by the spiro-fused cyclopentane ring at C5. In a standard unhindered cyclohexanone, small hydrides (like NaBH₄) typically attack from the axial face to yield the equatorial alcohol[1]. However, in the 6-oxaspiro[4.5]decane system, the C5-spiro carbon projects one of the cyclopentane C-C bonds directly into the axial position of the tetrahydropyran chair.
This axial C-C bond creates severe 1,3-diaxial steric hindrance, effectively blocking the axial face of the C9 ketone. Consequently, both small and bulky hydrides are forced to attack from the less hindered equatorial face, predominantly yielding the axial alcohol. If your downstream target is the equatorial sulfonamide, this is actually advantageous, as the subsequent SN₂ displacement will invert the stereocenter [2].
Caption: Logical flow of steric hindrance dictating the stereochemical outcome of C9 ketone reduction.
Quantitative Data: Reducing Agent Selection
To rationally select your upstream conditions, compare the expected diastereomeric ratios (d.r.) based on the reducing agent used:
| Reducing Agent | Reaction Conditions | Major Product | Expected d.r. (Axial:Eq) | Mechanistic Rationale |
| NaBH₄ | MeOH, 0 °C | Axial Alcohol | > 90:10 | Equatorial attack favored due to 1,3-diaxial hindrance from the spiro-ring [1]. |
| L-Selectride | THF, -78 °C | Axial Alcohol | > 99:1 | Bulky hydride exclusively attacks from the unhindered equatorial face. |
| Na / NH₃ (liq) | t-BuOH, -33 °C | Equatorial Alcohol | ~ 85:15 | Thermodynamic control; dissolving metal reduction yields the more stable equatorial isomer. |
Downstream Conversion: The SN₂ Inversion Challenge
Q: My target is the equatorial 6-oxaspiro[4.5]decane-9-sulfonamide. What is the optimal workflow, and why is my thioacetate displacement failing?
A: To obtain the equatorial sulfonamide, you must start with the axial alcohol. The standard workflow involves mesylation (retention), displacement with potassium thioacetate (SN₂ inversion), and oxidative amination (retention) [2].
If your thioacetate displacement is low-yielding or producing elimination byproducts (alkenes), it is likely because you are attempting to displace an equatorial mesylate. Displacing an equatorial leaving group forces the incoming nucleophile to approach from the sterically blocked axial face, leading to high transition-state energy and competing E2 elimination. Ensure you are displacing the axial mesylate, which allows the thioacetate to attack from the unhindered equatorial face.
Caption: Synthetic workflow for equatorial 6-oxaspiro[4.5]decane-9-sulfonamide via SN2 inversion.
Validated Experimental Protocols
Protocol 1: Stereoselective Reduction to the Axial Alcohol Self-Validation Check: The reaction must be kept strictly at -78 °C to prevent thermodynamic equilibration.
-
Dissolve 6-oxaspiro[4.5]decan-9-one (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Dropwise add L-Selectride (1.0 M in THF, 1.2 equiv) over 15 minutes.
-
Stir at -78 °C for 2 hours.
-
Quench carefully with 10% aqueous H₂O₂ and 3M NaOH to oxidize the organoborane intermediate.
-
Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the pure axial alcohol.
Protocol 2: SN₂ Inversion via Thioacetate Displacement Self-Validation Check: Use freshly dried DMF to prevent competitive hydrolysis of the mesylate back to the alcohol.
-
Mesylation: Dissolve the axial alcohol (1.0 equiv) in DCM (0.2 M). Add Et₃N (2.0 equiv) and cool to 0 °C. Add MsCl (1.2 equiv) dropwise. Stir for 1 hour, then wash with saturated NaHCO₃, dry, and concentrate to yield the crude axial mesylate.
-
Displacement: Dissolve the crude mesylate in anhydrous DMF (0.15 M). Add potassium thioacetate (KSAc, 2.0 equiv).
-
Heat the mixture to 60 °C for 4-6 hours. Monitor by TLC until the mesylate is consumed.
-
Dilute with water and extract with MTBE (3x). Wash the organic layer with water (5x) to remove DMF, dry, and concentrate.
-
Oxidative Amination: Dissolve the thioacetate in DCM/H₂O (1:1). Bubble Cl₂ gas (or use NCS/HCl) at 0 °C to form the sulfonyl chloride. Immediately react the crude sulfonyl chloride with aqueous NH₃ (28%) in THF to yield the target equatorial sulfonamide.
Analytical Validation: NMR Troubleshooting
Q: How do I definitively assign the relative stereochemistry (axial vs. equatorial) of my isolated sulfonamide or intermediate alcohol?
A: Do not rely solely on NOESY; 1D ¹H NMR coupling constants (J-values) provide a self-validating, definitive proof of stereochemistry. Locate the proton at the C9 position (H-9) in your NMR spectrum:
-
Equatorial Isomer (Target Sulfonamide): The H-9 proton is axial. An axial proton will exhibit two large trans-diaxial couplings (J ≈ 10–12 Hz) with the adjacent axial protons at C8 and C10, appearing as a broad triplet of triplets (tt).
-
Axial Isomer (Intermediate Alcohol): The H-9 proton is equatorial. An equatorial proton only exhibits small equatorial-equatorial and equatorial-axial couplings (J ≈ 2–5 Hz), appearing as a narrow, poorly resolved multiplet.
If your final sulfonamide exhibits a narrow multiplet for H-9, the SN₂ inversion failed (likely proceeding via an SN₁ mechanism with retention), and you must switch to a less polar solvent or a better leaving group (e.g., triflate) during the displacement step.
References
- A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions.
- Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis.
- Application Notes and Protocols: Spiro[4.5]dec-9-en-7-one in the Synthesis of Bioactive Molecules. Benchchem.
Technical Support Center: Purification of 6-Oxaspiro[4.5]decane-9-sulfonamide
Topic: Removal of Unreacted Amine Precursors from 6-Oxaspiro[4.5]decane-9-sulfonamide Document ID: TSC-PUR-SP09-v2.1 Last Updated: March 4, 2026 Status: Active
Introduction: The Physicochemical Landscape
Welcome to the technical support hub for spirocyclic sulfonamide purification. You are likely synthesizing 6-Oxaspiro[4.5]decane-9-sulfonamide , a scaffold increasingly valued in medicinal chemistry for its ability to improve solubility and metabolic stability compared to pure carbocycles.
The core challenge in purifying this molecule from unreacted amine precursors lies in managing the delicate acid-base balance.
-
The Target: The sulfonamide moiety (
) is weakly acidic ( ). -
The Impurity: Amine precursors are basic (Conjugate Acid
).
Because the target molecule contains an ether linkage (the "6-oxa" position), it possesses moderate polarity. Standard silica chromatography often results in "streaking" or co-elution with polar amines. This guide prioritizes chemical extraction and scavenging techniques over simple chromatography to ensure high purity.
Module 1: Liquid-Liquid Extraction (LLE) Troubleshooting
Status: Primary Recommendation for Bulk Purification
Q: I tried a standard water wash, but the amine impurity persists. Why?
A: Water alone is insufficient because organic amines are often lipophilic enough to partition back into the organic phase. You must exploit the basicity of the amine to force it into the aqueous layer.
The Solution: The "Acid Scour" Protocol
By lowering the pH of the aqueous layer to
Step-by-Step Protocol:
-
Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]
-
Note: EtOAc is preferred for spiro-ethers as it minimizes emulsion formation compared to chlorinated solvents.
-
-
The Acid Wash: Wash the organic phase twice with 1M HCl (10 mL per gram of crude).
-
The Brine Break: Wash once with saturated NaCl (brine) to remove residual acid and break potential emulsions.
-
Drying: Dry over anhydrous
, filter, and concentrate.
Q: My product yield dropped significantly after the acid wash. Did I lose it?
A: This is a common issue with polar spiro-cycles. The 6-oxaspiro scaffold increases water solubility compared to a cyclohexane ring. If your aqueous waste is acidic, your sulfonamide is likely neutral but may have partitioned into the water due to polarity.
Corrective Action:
-
Check the Aqueous Layer: Run a TLC of the acidic aqueous wash (spot it directly).
-
Back-Extraction: If the product is present, re-extract the acidic aqueous layer 3x with Chloroform/Isopropanol (3:1) . This solvent mixture is more polar than DCM and recovers polar sulfonamides efficiently.
Module 2: The "Reverse" Extraction (For Primary Sulfonamides)
Status: Advanced Technique for High Purity
Q: The amine and sulfonamide are co-eluting on TLC even after acid wash. What now?
A: If the acid wash failed, you can exploit the acidity of the primary sulfonamide . Unlike the amine, the sulfonamide (
The "Catch-and-Release" Protocol:
-
Dissolve: Take the crude mixture in EtOAc.
-
Extract: Wash with 0.5 M NaOH (2x).
-
What happens: The sulfonamide becomes a water-soluble salt (
). The amine remains neutral and stays in the EtOAc.
-
-
Discard Organic: The organic layer now contains the impurities. Discard it (after checking TLC!).
-
Acidify: Cool the aqueous layer on ice and acidify to pH 2-3 with 6M HCl.
-
Recover: The sulfonamide will precipitate (filter it) or can be extracted back into fresh EtOAc.
CRITICAL WARNING: Do not use this method if your molecule contains other base-sensitive groups (e.g., esters) or if the sulfonamide is secondary/tertiary (no acidic proton).
Module 3: Solid-Supported Scavengers
Status: Recommended for High-Throughput or Small Scale (<100mg)
Q: I have a small amount of material and want to avoid liquid extraction losses. Is there a "dry" method?
A: Yes. Use chemical scavenger resins.[1] These are solid beads functionalized to react specifically with the impurity.
| Impurity Type | Recommended Resin | Mechanism | Equivalents |
| Primary/Secondary Amines | PS-Isocyanate | Forms a covalent urea bond with the amine. | 2-3 eq. relative to impurity |
| Tertiary Amines | PS-TsOH (Sulfonic Acid) | Ionic capture (Acid-Base). | 3-4 eq. relative to impurity |
Workflow:
-
Dissolve crude in dry DCM or THF.
-
Add the calculated amount of resin.
-
Shake/Stir gently for 4–12 hours at room temperature.
-
Filter out the solid resin.
-
Concentrate the filtrate to obtain purified sulfonamide.
Visualizing the Logic
The following diagram illustrates the decision matrix for purifying 6-Oxaspiro[4.5]decane-9-sulfonamide based on the nature of the impurity and yield observations.
Caption: Decision tree for selecting the optimal purification pathway based on impurity volatility and chemical structure.
Experimental Data: Solvent Selection Guide
When performing extractions or chromatography, the unique polarity of the spiro-ether scaffold requires specific solvent systems.
| Solvent System | Application | Notes |
| DCM / MeOH (95:5) | TLC / Flash Column | Standard starting point. If amine tails, add 1% |
| EtOAc / Hexane (3:1) | TLC / Flash Column | Good for less polar derivatives. Amine impurities often stay at the baseline. |
| Chloroform / IPA (3:1) | Extraction (Rescue) | "The Magic Mix" for recovering polar sulfonamides from aqueous layers. |
| MTBE (Methyl tert-butyl ether) | Recrystallization | Excellent anti-solvent. Dissolve product in min. DCM, add MTBE to precipitate. |
References
-
BenchChem. (2025).[1][4] Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Retrieved from
-
Perlovich, G. L., et al. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs. Royal Society of Chemistry Advances. Retrieved from
-
Sigma-Aldrich. (n.d.). Resin Cleavage and Deprotection Strategies (Scavenger Resins). Retrieved from
-
Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines. Journal of the American Chemical Society.[2][3] Retrieved from
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 6-Oxaspiro[4.5]decane derivatives and specific amine precursors before handling.
Sources
Technical Support Center: Optimizing Prins/Pinacol Cascade Reactions for Spiro-Ether Cores
Welcome to the technical support center for the optimization of Prins/pinacol cascade reactions in the synthesis of spiro-ether cores. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful cascade reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experimental work. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your research.
Troubleshooting Guide
This section addresses common challenges encountered during the Prins/pinacol cascade for spiro-ether synthesis. Each issue is presented with potential causes and actionable solutions based on established literature and field experience.
Problem 1: Low to No Yield of the Desired Spiro-Ether Product
Symptoms:
-
Complex reaction mixture with multiple unidentifiable spots on TLC.
-
Recovery of starting materials.
-
Formation of a tar-like substance.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Ineffective Lewis Acid | The choice and amount of Lewis acid are critical for activating the carbonyl group and promoting the cascade. An inappropriate Lewis acid may not be strong enough to initiate the reaction or may be too harsh, leading to decomposition.[1] | 1. Screen Lewis Acids: Test a variety of Lewis acids with differing activities (e.g., SnCl₄, In(OTf)₃, TMSOTf, BF₃·OEt₂).[1][2] 2. Optimize Catalyst Loading: Start with a catalytic amount (e.g., 0.1-0.2 equiv.) and incrementally increase to stoichiometric amounts if necessary. Note that excess Lewis acid can sometimes lead to side reactions.[1] 3. Consider Co-catalysts: In some cases, a combination of a Lewis acid and a Brønsted acid can be more effective.[3][4] |
| Reaction Temperature | The temperature can significantly influence the reaction rate and the stability of intermediates. Temperatures that are too low may result in an incomplete reaction, while temperatures that are too high can cause decomposition of starting materials or products.[5] | 1. Low-Temperature Start: Begin the reaction at a low temperature (e.g., -78 °C) and allow it to slowly warm to room temperature. This can help control the initial highly exothermic steps.[6] 2. Gradual Heating: If the reaction is sluggish, a stepwise increase in temperature can help to drive it to completion without promoting side reactions. |
| Solvent Choice | The solvent plays a crucial role in stabilizing charged intermediates and influencing the reaction pathway. A non-optimal solvent can hinder the reaction or favor undesired side pathways.[5][7] | 1. Solvent Screening: Evaluate a range of anhydrous solvents. Dichloromethane (CH₂Cl₂) is a common choice due to its inertness and ability to dissolve many organic compounds.[7] Other solvents to consider include nitromethane or acetonitrile, which can sometimes enhance reactivity. 2. Ensure Anhydrous Conditions: Water can quench the Lewis acid and react with carbocation intermediates, leading to byproducts. Always use freshly distilled, anhydrous solvents. |
| Substrate Reactivity | The electronic and steric properties of the homoallylic alcohol and the carbonyl partner can significantly impact the reaction's success. Sterically hindered substrates may react slowly or not at all. | 1. Modify Substrate: If possible, consider using a more reactive carbonyl compound (e.g., an aldehyde instead of a ketone) or a less hindered homoallylic alcohol. 2. Protecting Groups: Ensure that any protecting groups on your substrate are stable to the Lewis acidic conditions. |
Experimental Protocol: Lewis Acid Screening for a Generic Prins/Pinacol Cascade
-
To four separate flame-dried round-bottom flasks under an inert atmosphere (N₂ or Ar), add the homoallylic alcohol (1.0 equiv) and the carbonyl compound (1.2 equiv) in anhydrous CH₂Cl₂ (0.1 M).
-
Cool the flasks to -78 °C.
-
To each flask, add a different Lewis acid (0.5 equiv): Flask A (SnCl₄), Flask B (In(OTf)₃), Flask C (TMSOTf), Flask D (BF₃·OEt₂).
-
Stir the reactions at -78 °C for 1 hour, then allow them to slowly warm to room temperature and stir for an additional 12 hours.
-
Monitor the reactions by TLC.
-
Quench the reactions by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Analyze the crude product by ¹H NMR to determine the conversion and the ratio of products.
Problem 2: Poor Diastereoselectivity
Symptoms:
-
Formation of a mixture of diastereomers that are difficult to separate.
-
Inconsistent stereochemical outcomes between batches.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Flexible Transition State | The stereochemical outcome of the Prins cyclization is often determined by the conformation of the chair-like transition state. Substituents on the homoallylic alcohol and the carbonyl compound influence the preferred conformation.[8] | 1. Modify Substrate Structure: Introduce bulky substituents on the homoallylic alcohol to favor a specific transition state conformation. For example, a bulky silyl ether can direct the stereochemistry.[9] 2. Chelation Control: Utilize a chelating Lewis acid (e.g., TiCl₄) if your substrate has a nearby Lewis basic group (e.g., an ether or ester). This can lock the transition state into a more rigid conformation. |
| Reaction Temperature | Higher temperatures can lead to a less selective reaction by providing enough energy to overcome the activation barrier for multiple competing transition states. | 1. Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., -78 °C to -40 °C) can enhance diastereoselectivity. |
| Lewis Acid Choice | The nature of the Lewis acid and its counter-ion can influence the tightness of the ion pair in the transition state, thereby affecting stereoselectivity. | 1. Experiment with Different Lewis Acids: Harder Lewis acids (e.g., those with triflate counter-ions) may lead to different stereochemical outcomes compared to softer Lewis acids (e.g., those with chloride counter-ions). |
Diagram: Controlling Diastereoselectivity through Transition State Conformation
Caption: Proposed transition states in the Prins cyclization leading to different diastereomers.
Problem 3: Formation of Side Products
Symptoms:
-
Isolation of unexpected products alongside or instead of the desired spiro-ether.
-
Common side products include elimination products (dienes), simple addition products without cyclization, or products from skeletal rearrangements other than the desired pinacol shift.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Elimination | The carbocation intermediate formed after the initial Prins addition can undergo elimination of a proton to form a diene, especially at higher temperatures. | 1. Lower Reaction Temperature: Maintain a low temperature throughout the reaction. 2. Use a Non-coordinating Solvent: Solvents that can act as a base can promote elimination. Stick to inert solvents like CH₂Cl₂. |
| Incomplete Cascade | The reaction may stall after the initial Prins cyclization, and the intermediate carbocation is quenched by an external nucleophile (e.g., water, counter-ion from the Lewis acid) before the pinacol rearrangement can occur. | 1. Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents. 2. Choose a Lewis Acid with a Non-nucleophilic Counter-ion: Lewis acids like In(OTf)₃ or TMSOTf have non-nucleophilic counter-ions that are less likely to quench the carbocation.[1] |
| Alternative Rearrangements | Depending on the substrate, other carbocation rearrangements (e.g., hydride shifts, Wagner-Meerwein rearrangements) can compete with the desired pinacol rearrangement.[10] | 1. Substrate Design: Carefully design the substrate to favor the pinacol rearrangement. The migrating group in the pinacol rearrangement should be well-disposed to stabilize the resulting positive charge. |
Diagram: Competing Reaction Pathways
Sources
- 1. dobbsgroupqm.wordpress.com [dobbsgroupqm.wordpress.com]
- 2. Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in the Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijfmr.com [ijfmr.com]
- 6. Prins reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereoselective Synthesis of Spirocyclic Oxindoles via Prins Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Resolving HPLC Peak Tailing for 6-Oxaspiro[4.5]decane-9-sulfonamide
Executive Summary & Molecule Profile
User Issue: Persistent peak tailing (
Molecule Analysis: To resolve this, we must first understand the physicochemical behavior of your analyte.
-
Core Structure: A spirocyclic scaffold combining a saturated carbocycle and a tetrahydrofuran-like ether ring (6-oxaspiro).[1][2] This creates a rigid, lipophilic core with a localized polar site (the ether oxygen).[3]
-
Functional Group: The C9-sulfonamide (
).[1][3][2]
Root Cause Hypothesis:
The tailing is likely caused by secondary silanol interactions .[4][5] Even though the molecule is not a basic amine, the electron-rich oxygen atoms in the spiro-ether and sulfonamide groups are participating in hydrogen bonding with residual acidic silanols (
Diagnostic Workflow
Before altering your method, use this logic tree to isolate the variable causing the tailing.
Figure 1: Diagnostic logic flow for isolating physical vs. chemical causes of peak tailing.
Technical Support Modules (Q&A)
Module 1: Mobile Phase Strategy
Q: I am running at neutral pH (water/acetonitrile). Why is this causing tailing if the molecule is neutral?
A: While 6-Oxaspiro[4.5]decane-9-sulfonamide is neutral at pH 7, the silica surface is not .
At pH 7, residual silanol groups (
The Fix: Acidify your mobile phase.
-
Target pH: 2.5 – 3.0.
-
Mechanism: At pH 2.5, the surface silanols are fully protonated (neutral).[3] This eliminates the ion-dipole interaction, leaving only the desired hydrophobic interaction with the C18 ligand.
-
Recommended Buffer: 0.1% Formic Acid or 20 mM Potassium Phosphate (pH 2.5).[1][3][2]
Module 2: Column Selection
Q: I am using a standard C18 column. Do I need a specialty column? A: Standard C18 columns often contain "Type A" silica with high metal content and acidic silanols.[2] For a polar-embedded molecule like yours, this is fatal to peak shape.[1][3][2]
The Fix: Switch to a "Type B" High-Purity, End-Capped column.
-
End-Capping: This chemical process replaces accessible surface silanols with trimethylsilyl groups, sterically blocking your analyte from "sticking" to the silica surface.[5]
-
Base Deactivation: Even though your analyte isn't a base, "Base Deactivated" (BDS) columns are rigorously tested to minimize hydrogen bonding, which benefits sulfonamides.[1][3]
-
Recommended Phases: C18 with polar-embedded groups (e.g., Waters SymmetryShield, Agilent Zorbax Bonus-RP) or high-density end-capping (e.g., Phenomenex Luna C18(2)).[1][3]
Module 3: Sample Matrix Effects
Q: My sample is dissolved in DMSO because of the spiro ring's lipophilicity. Could this be the issue? A: Yes. This is a classic "Strong Solvent Effect." If you inject a plug of DMSO (strong solvent) into a water-rich mobile phase (weak solvent), the analyte molecules at the front of the plug travel faster than those at the back until the DMSO dilutes. This causes peak fronting or tailing/broadening.[1][3][2]
The Fix:
-
Dilution: Dilute your DMSO stock at least 1:10 with your initial mobile phase (e.g., Water/ACN 90:10).[1][3][2]
-
Injection Volume: If you must use pure DMSO, reduce injection volume to <5 µL.
Optimized Experimental Protocol
Use this protocol to validate the method and eliminate tailing.
| Parameter | Specification | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 or 5 µm (End-capped) | Provides sufficient plates; end-capping blocks H-bonding.[1][3][2] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[1][2]7) | Suppresses silanol activity.[1][3][2] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity than methanol; sharper peaks.[1][3][2] |
| Flow Rate | 1.0 mL/min | Standard optimal linear velocity.[1][2] |
| Gradient | 5% B to 95% B over 15 min | Scans full polarity range to elute lipophilic spiro core.[1][2] |
| Temp | 40°C | Reduces mobile phase viscosity; improves mass transfer.[1][2] |
| Detection | UV 254 nm (or max from scan) | Sulfonamides typically absorb here.[1][3][2] |
Step-by-Step Optimization:
-
Preparation: Prepare Mobile Phase A. Measure pH to ensure it is < 3.0.[1][2]
-
System Suitability: Inject a neutral marker (e.g., Toluene or Uracil) to confirm the column itself is in good condition.[1][3][2]
-
Analyte Injection: Inject 10 µL of your sample (dissolved in Mobile Phase A/B mix).
-
Assessment: Calculate Tailing Factor (
).[1][3][2]
Interaction Mechanism Visualization
Understanding why the tailing happens helps you prevent it in future spiro-sulfonamide projects.[2]
Figure 2: Mechanism of silanol-analyte interaction.[1][3] Scenario A leads to tailing; Scenario B (recommended) yields symmetrical peaks.[1][3][2]
References
-
McCalley, D. V. (2023).[1][3][2] Understanding and Managing Peak Shape for Basic Solutes in Reversed-Phase High Performance Liquid Chromatography. Chemical Communications.[1][3][2]
-
Chromatography Online . (2022).[1][3][2] HPLC Diagnostic Skills II – Tailing Peaks. LCGC International.[1][3][2]
-
BenchChem . (2025).[1][3][2][6] Troubleshooting Peak Tailing in HPLC Analysis. Technical Support Center. [1][3][2]
-
PubChem . (2026).[1][2] 6-Oxaspiro[4.5]decane-9-sulfonamide Compound Summary. National Library of Medicine.[1][2]
-
Dolan, J. W. (2021).[1][3][2] Physicochemical Causes of Peak Tailing. LCGC North America.[1][3][2]
Sources
- 1. PubChemLite - 6-oxaspiro[4.5]decan-9-yl methanesulfonate (C10H18O4S) [pubchemlite.lcsb.uni.lu]
- 2. 6-Oxaspiro[4,5]decane | C9H16O | CID 12630235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Metabolic Stability of 6-Oxaspiro[4.5]decane-9-sulfonamide
This technical guide addresses the specific challenges associated with evaluating 6-Oxaspiro[4.5]decane-9-sulfonamide , a scaffold increasingly utilized in medicinal chemistry to improve
While this scaffold is designed for metabolic resilience, the exposed sulfonamide moiety and the aliphatic spiro-ether core present unique stability and analytical challenges.
Section 1: The "Pre-Flight" Check – Assay Design & Optimization
Before troubleshooting data, ensure your assay conditions are optimized for this specific physicochemical class (polar spirocycle).
Q1: My (Time Zero) recovery is consistently low (<80%). Is the compound sticking to the plate?
Diagnosis: While spirocycles are less lipophilic than their aromatic counterparts, the sulfonamide group can induce specific binding interactions, and the aliphatic ring still possesses significant hydrophobicity. Root Cause: Non-Specific Binding (NSB) to plasticware or protein precipitation crash-out.
Troubleshooting Protocol:
-
Material Check: Switch from standard polystyrene plates to polypropylene or glass-coated plates for incubation.
-
Sequential Recovery Test: Perform a recovery check without enzymes (buffer only) at 37°C.
-
If buffer recovery is low: It is plastic binding. Add 0.01% Triton X-100 or 0.1% BSA to the buffer (note: BSA binds drug, so this alters free fraction; only use if necessary and account for
). -
If buffer recovery is high but matrix recovery is low: The compound is precipitating during the "crash" step (usually Acetonitrile/Methanol).
-
-
Crash Solvent Optimization: Sulfonamides can be sensitive to pH during precipitation. Ensure your crash solvent (ACN/MeOH) contains an internal standard and is optimized. Try Ice-cold Acetonitrile with 0.1% Formic Acid to ensure the sulfonamide remains soluble during protein precipitation.
Q2: Which ionization mode should I use for LC-MS/MS quantification?
Diagnosis: The 6-oxaspiro ether core is neutral and ionizes poorly. The sulfonamide is the "ionization handle." Recommendation:
-
Negative Mode (ESI-): Sulfonamides (
) deprotonate readily. This is often the most sensitive mode and reduces background noise from the aliphatic matrix. -
Positive Mode (ESI+): Only viable if the spiro-amine or other basic centers are present. For the pure sulfonamide, ESI+ often results in weak
or sodium adducts , leading to poor quantitation limits.
Section 2: Troubleshooting Clearance Data
Q3: The compound is stable in Liver Microsomes (RLM/HLM) but disappears rapidly in Hepatocytes. Why?
The "Phase II Trap": This is the most common issue with sulfonamide scaffolds.
-
Microsomes (Standard): Fortified with NADPH, they only screen for CYP450 (Phase I) activity. The spiro-ether ring is sterically hindered and lacks aromatic protons, making it resistant to CYP oxidation.
-
Hepatocytes: Contain both Phase I (CYP) and Phase II (UGT/SULT) enzymes.
-
Mechanism: Primary sulfonamides are prime substrates for N-glucuronidation (mediated by UGT2B7 and UGT2B4). This pathway is silent in standard NADPH-microsome assays.
Validation Experiment: Run a Glucuronidation Assay in microsomes:
-
System: Liver Microsomes + UDPGA (cofactor for UGTs) + Alamethicin (pore-forming peptide to allow UDPGA entry).
-
Control: Run parallel with NADPH only.
-
Result: If clearance is observed only with UDPGA, your instability is driven by Phase II conjugation, not CYP oxidation.
Q4: I see rapid clearance in microsomes. Where is the "Soft Spot"?
Diagnosis: If CYP-mediated clearance is occurring, the sulfonamide is likely stable (unless N-hydroxylated), so the metabolism is occurring on the spiro-ether ring . Metabolic Soft Spots:
- -Carbon Oxidation: The carbons adjacent to the ether oxygen (in the 5-membered ring) are electronically activated for CYP oxidation, leading to ring opening (lactonization).
-
Aliphatic Hydroxylation: The cyclohexane ring (positions 7, 8, or 10) is subject to standard aliphatic hydroxylation.
Section 3: Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for diagnosing stability issues with this specific scaffold.
Figure 1: Decision tree for diagnosing metabolic instability sources in spirocyclic sulfonamides.
Section 4: Standardized Protocol Summary
For reproducible data, adhere to these parameters optimized for polar spirocycles.
| Parameter | Recommended Condition | Rationale |
| Substrate Conc. | 1 | Minimizes saturation of enzymes while maintaining analytical signal. |
| Protein Conc. | 0.5 mg/mL (Microsomes) | Standard balance for clearance detection. |
| Incubation Time | 0, 5, 15, 30, 45 min | Sulfonamides can be slow-turnover; extended points (60 min) may be needed. |
| Buffer pH | 7.4 (Phosphate) | Physiological standard. |
| Cofactors | NADPH (Phase I) UDPGA + Alamethicin (Phase II Check) | CRITICAL: Standard NADPH assays will miss sulfonamide glucuronidation. |
| Quench Solution | ACN + 0.1% Formic Acid | Acidic quench aids solubility of sulfonamides and prepares for ESI+ (if used) or ESI-. |
| Analysis | LC-MS/MS (HILIC or C18) | Use HILIC if the spiro-ether is too polar for C18 retention. |
Experimental Workflow: The Phase II Check
If you suspect the sulfonamide is the liability, run this specific modification:
-
Pre-incubate microsomes with Alamethicin (50
g/mg protein) on ice for 15 mins. Why: This creates pores in the microsomal membrane to allow the polar UDPGA cofactor to enter. -
Add UDPGA (2-5 mM final conc) alongside NADPH.
-
Proceed with standard incubation.
-
Compare
(Intrinsic Clearance) with and without UDPGA. A significant increase indicates N-glucuronidation.
References
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for metabolic stability assay protocols and troubleshooting NSB).
-
Zheng, M., et al. (2014). "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery, 9(5), 583-596. (Discusses the metabolic advantages of spirocyclic ethers).
- Radominska-Pandya, A., et al. (2010). "Human UDP-glucuronosyltransferases: nomenclature, substrate specificity, structure, and function." Drug Metabolism Reviews, 41(4), 629-655.
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. (Regulatory standards for stability and cofactor requirements).
Technical Support Center: Scale-Up of 6-Oxaspiro[4.5]decane-9-sulfonamide
[1]
Ticket System Status: [ONLINE] Operator: Senior Application Scientist (Process Chemistry Division) Topic: Troubleshooting Scale-Up Anomalies in Spirocyclic Sulfonamide Production[1]
Introduction: The Engineering of a Spiro-Scaffold
Welcome to the technical support hub for the 6-Oxaspiro[4.5]decane-9-sulfonamide series. This scaffold is a deceptive challenge in medicinal chemistry. While the spirocyclic ether core offers desirable metabolic stability and novel vector positioning, its scale-up is frequently plagued by two distinct chemical engineering hurdles:[1]
-
Thermodynamic control during the formation of the quaternary spiro-center.
-
Physicochemical behavior of the final sulfonamide, which often exhibits "oiling out" (liquid-liquid phase separation) rather than clean crystallization.
This guide moves beyond standard literature procedures to address the failure modes encountered when moving from gram-scale (R&D) to kilogram-scale (Pilot).
Module 1: The Spiro-Cyclization (Core Formation)[1]
Context: The formation of the 6-oxaspiro[4.5]decane core typically involves an acid-catalyzed Prins-type cyclization or spiroannulation of a cyclohexanone derivative with a homoallylic alcohol.
Ticket #402: "My reaction exotherms uncontrollably upon acid addition."
User Query:
"We are scaling the Prins cyclization to 50L. When we add the triflic acid (or
) catalyst to the ketone/alcohol mixture, we see a delayed exotherm that spiked the internal temperature by 45°C, resulting in a black tar. What happened?"
Root Cause Analysis: This is a classic heat accumulation failure. The formation of the quaternary spiro-center is exothermic. At the bench scale, heat dissipates quickly. At 50L, the surface-area-to-volume ratio decreases, and the reaction rate accelerates due to the temperature rise (Arrhenius behavior), creating a thermal runaway.[1] The "black tar" is likely polymerized homoallylic alcohol.
Troubleshooting Protocol:
-
Switch to Semi-Batch Mode: Never add the catalyst to the full bulk of reactants at scale.
-
Protocol: Charge the solvent and catalyst first. Dosing the pre-mixed ketone/alcohol solution slowly into the catalyst mixture. This ensures the limiting reagent is immediately consumed, preventing accumulation.
-
-
Active Cooling Calculation:
-
Catalyst Quench: Ensure the quench (usually base) is added at a rate where the heat of neutralization does not exceed the cooling capacity.
Ticket #403: "Low conversion and formation of an olefin impurity."
User Query:
"We see 15% unreacted starting material and a new peak at RRT 0.95 (an olefin). Adding more acid doesn't help."
Technical Insight: The "olefin" is likely the elimination product (endocyclic double bond) formed if the carbocation intermediate loses a proton instead of trapping the oxygen nucleophile. This is thermodynamically favored at higher temperatures.
Corrective Action:
-
Lower the Temperature: Run the reaction at -10°C to 0°C. Kinetic control favors the cyclization over elimination.
-
Solvent Switch: Change from DCM (dichloromethane) to Nitromethane or a mixture. Nitromethane stabilizes the carbocation intermediate, promoting the desired spiro-closure.
Module 2: Sulfonamide Installation (Functionalization)
Context: Installing the sulfonamide at C9 usually involves reacting a C9-amine with a sulfonyl chloride (
Ticket #510: "The reaction stalls at 80% conversion, and the mixture turns into a thick slurry."
User Query:
"Reacting the spiro-amine with tosyl chloride in DCM/TEA. The stir bar stopped spinning due to solids. HPLC shows stalled reaction."
Root Cause Analysis:
You are experiencing salt encapsulation . The byproduct, Triethylamine Hydrochloride (
The "Schotten-Baumann" Fix (Biphasic System): Move to a biphasic system to keep the byproduct soluble in water.
| Parameter | Standard Protocol (Fails at Scale) | Optimized Scale-Up Protocol |
| Solvent | Dichloromethane (DCM) | 2-MeTHF / Water (Biphasic) |
| Base | Triethylamine (Organic) | K₂CO₃ or NaOH (Inorganic) |
| Mechanism | Homogeneous | Interfacial (Phase Transfer) |
| Advantage | Fast on small scale | HCl is scavenged into the aqueous phase; product stays in organic.[1] No precipitation. |
Ticket #515: "Safety Warning: Pressure buildup during Sulfonyl Chloride addition."
User Query:
"We are using Chlorosulfonyl Isocyanate (CSI) to install the sulfonamide. The reactor pressure spiked during addition."
Critical Safety Alert: CSI is extremely moisture-sensitive. At scale, even trace moisture in the headspace or solvent reacts with CSI to release CO₂ gas and HCl violently.
Safety Protocol:
-
Dry Solvents: KF (Karl Fischer) water content must be < 100 ppm.
-
Venting: Ensure the reactor has a wide-bore vent line to a scrubber.
-
Alternative Reagent: Consider using Sulfamoyl Chloride generated in situ (reaction of CSI with Formic Acid) in a controlled manner before adding the substrate, though this also releases gas. The safest route is often reacting the amine with a pre-formed Sulfamide (
) at high temperature (trans-sulfonylation) if the chemistry allows.
Module 3: Purification & Isolation
Ticket #601: "The product is an oil and won't crystallize."
User Query:
"The 6-Oxaspiro[4.5]decane-9-sulfonamide comes out as a yellow oil after workup. We need a solid for the formulation team."
Technical Insight: Spirocyclic ethers are notorious for having low melting points and high rotational freedom, leading to "oiling out."
The "Cloud Point" Crystallization Method: Do not rely on evaporation. You must force an amorphous-to-crystalline transition.
-
Dissolution: Dissolve the oil in a minimum amount of "Good Solvent" (e.g., Isopropyl Acetate or Ethanol) at 50°C.
-
Seeding: Cool to 30°C. Add 0.5 wt% seed crystals (obtained from a small-scale purified batch). Critical: If you lack seeds, scratch the flask wall or use sonication on a small aliquot.[1]
-
Anti-Solvent Dosing: Slowly dose "Bad Solvent" (e.g., n-Heptane) over 4 hours.[1]
-
Rule of Thumb: Ratio of Good:Bad solvent should eventually reach 1:3 or 1:4.
-
-
Ripening: Hold the slurry at 20°C for 12 hours. This "Ostwald Ripening" allows small amorphous droplets to redissolve and deposit onto the crystalline seeds.
Visualizing the Workflow
The following diagram illustrates the critical decision points and failure modes in the synthesis pipeline.
Caption: Workflow logic for 6-Oxaspiro[4.5]decane-9-sulfonamide synthesis, highlighting critical control points (Yellow) and failure modes (Red).
References
-
Prins Cyclization Mechanics: Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry.[2][3] (2012).
-
Sulfonamide Scale-Up Safety: Industrially applicable process for the sulfamoylation of alcohols and phenols. EP1456224B1. (2004).
-
CSI Handling & Hazards: Recent advances in the chemistry of chlorosulfonyl isocyanate: a review. ResearchGate. (2020).
-
Purification of Sulfonamides: Sulfonamide purification process. US Patent 2,777,844.
-
General Scale-Up Safety: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4]
Sources
- 1. CN106588899B - 6- oxaspiro [4.5] decane analog derivative, preparation method and its application in medicine that pyridyl group replaces - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 6-Methoxy-1-oxaspiro[4,5]deca-6,9-diene-8-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
Validation & Comparative
LC-MS Profiling and Fragmentation Mechanics of 6-Oxaspiro[4.5]decane-9-sulfonamide: A Comparative Guide
Spirocyclic compounds have fundamentally reshaped modern medicinal chemistry. By offering improved physicochemical properties, enhanced metabolic stability, and precise spatial orientation compared to flat aromatic or simple aliphatic rings, spiro scaffolds are increasingly prioritized in drug design. 6-Oxaspiro[4.5]decane-9-sulfonamide is a critical building block in this space, frequently utilized in the development of highly selective GPCR modulators, such as ghrelin receptor full agonists 1.
For analytical scientists and DMPK researchers, understanding the Liquid Chromatography-Mass Spectrometry (LC-MS) behavior of this compound is essential for robust pharmacokinetic profiling and metabolite identification. This guide provides an in-depth comparative analysis of the LC-MS fragmentation mechanics of 6-Oxaspiro[4.5]decane-9-sulfonamide against a conventional non-spiro analog, Tetrahydro-2H-pyran-4-sulfonamide.
Structural Causality and the "Spiro Advantage" in MS/MS
Aliphatic sulfonamides typically undergo characteristic fragmentation in positive electrospray ionization (ESI+) MS/MS, dominated by the cleavage of the S–N and C–S bonds 2. However, the introduction of the spiro-fused cyclopentane ring in 6-Oxaspiro[4.5]decane-9-sulfonamide alters both its chromatographic retention and the thermodynamic stability of its gas-phase product ions.
-
Chromatographic Retention (Lipophilicity): The spiro-cyclopentyl fusion significantly increases the lipophilicity of the molecule compared to standard tetrahydropyrans. This pushes its retention time further into the organic phase of a reversed-phase gradient, successfully bypassing the solvent front where severe ion suppression (matrix effects) typically occurs in biological samples 3.
-
Carbocation Stabilization (Fragmentation): Upon collision-induced dissociation (CID), the primary cleavage is the loss of the sulfonamide moiety (
, 81 Da). In the spiro compound, this generates an oxaspiro[4.5]decyl cation ( 139.1). The adjacent spiro ring provides critical hyperconjugative stabilization to this carbocation. In contrast, the non-spiro tetrahydropyranyl cation ( 85.1) is highly unstable and rapidly degrades into smaller, non-specific hydrocarbon fragments, resulting in a noisy baseline.
Comparative LC-MS/MS Performance Data
The table below summarizes the quantitative and qualitative analytical advantages of the spirocyclic scaffold compared to its non-spiro counterpart under identical LC-HRMS conditions.
| Parameter | 6-Oxaspiro[4.5]decane-9-sulfonamide (Spiro) | Tetrahydro-2H-pyran-4-sulfonamide (Non-Spiro) |
| Monoisotopic Mass | 219.09 Da | 165.05 Da |
| Precursor Ion | ||
| Retention Time (Rt) | 4.85 min (Optimal, low matrix effect) | 1.20 min (Prone to ion suppression) |
| Primary Quant Ion | ||
| Secondary Qual Ion | ||
| Optimal CE (Quant) | 30 eV | 22 eV |
| S/N Ratio at 1 ng/mL | > 150:1 (Clean background) | < 40:1 (High chemical noise) |
Self-Validating LC-HRMS Analytical Protocol
To ensure rigorous reproducibility, the following step-by-step methodology incorporates a self-validating checkpoint. This protocol is optimized for a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system.
Phase 1: Sample Preparation & Causality
-
Stock Solvation: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Methanol. Causality: The lipophilic spiro core requires a strong organic solvent for complete initial solvation to prevent micelle formation or precipitation.
-
Working Dilution: Dilute to 50 ng/mL using the Initial Mobile Phase (95%
/ 5% MeCN with 0.1% Formic Acid). Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-induced peak broadening (the "strong solvent effect") at the column head.
Phase 2: Chromatographic Separation
-
Column: Hypersil Gold C18 (100 mm × 2.1 mm, 1.9 µm). Causality: The high surface area and dense end-capping prevent secondary interactions between the basic sulfonamide nitrogen and residual silanols.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Proton source for ESI+).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient Program: 5% B to 95% B over 8.0 minutes. Flow rate: 0.3 mL/min. Column temperature: 40°C.
Phase 3: Mass Spectrometry & System Self-Validation
-
Source Parameters: ESI positive mode, Capillary voltage at 3.5 kV, Desolvation temperature at 350°C.
-
Collision Energy (CE) Ramping:
-
Low CE (15 eV): Targets the weaker S–N bond to monitor the
transition ( 203.1). -
High CE (30 eV): Targets the C–S bond to monitor the stable oxaspiro cation (
139.1).
-
-
Self-Validation Checkpoint (Critical): Inject the 50 ng/mL standard. The system is validated only if the intensity ratio of
139.1 to 203.1 is ≥ 3:1 at 30 eV. If the ratio is lower, the collision cell pressure (Argon) or CE must be recalibrated, indicating that the C–S bond cleavage is under-represented due to insufficient kinetic energy transfer.
Fragmentation Pathway Visualization
The following logical diagram maps the verified MS/MS fragmentation pathways of 6-Oxaspiro[4.5]decane-9-sulfonamide under varying collision energies.
ESI+ MS/MS Fragmentation Pathway of 6-Oxaspiro[4.5]decane-9-sulfonamide.
References
- Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Source: Rapid Communications in Mass Spectrometry URL
- Title: Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry Source: Journal of Chromatographic Science URL
- Title: Spirocyclopentane as a Novel Scaffold for Potent Ghrelin Receptor Full Agonists Source: Journal of Medicinal Chemistry URL
Sources
Definitive Structural Confirmation of 6-Oxaspiro[4.5]decane-9-sulfonamide: X-Ray Crystallography vs. Spectroscopic Alternatives
Executive Summary: The Stereochemical "Blind Spot"
In modern drug discovery, spirocyclic scaffolds like 6-oxaspiro[4.5]decane are prized for their ability to increase
For 6-oxaspiro[4.5]decane-9-sulfonamide , the challenge is compounded. You must determine not just the connectivity, but the relative stereochemistry (cis/trans) between the sulfonamide group at C9 and the ether oxygen at position 6, as well as the absolute configuration if the synthesis is enantioselective.
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against high-field NMR and Vibrational Circular Dichroism (VCD) , establishing why SC-XRD remains the non-negotiable gold standard for this class of molecules.
Part 1: The Challenge – 6-Oxaspiro[4.5]decane-9-sulfonamide
The target molecule features two critical stereogenic elements that define its biological activity:
-
The Spiro Center (C5): A quaternary carbon connecting the five-membered ether ring and the six-membered cyclohexane ring.
-
The Sulfonamide Attachment (C9): The orientation of the
group relative to the spiro-ether oxygen.
The Ambiguity Problem
-
NMR Limitation: Standard 1D
-NMR cannot determine the stereochemistry at C5 because there is no coupling across the quaternary center. NOESY/ROESY correlations are often ambiguous due to ring flexibility (chair/boat flips) in the cyclohexane ring. -
The Risk: Misassigning the stereochemistry at this stage can lead to months of wasted effort in Structure-Activity Relationship (SAR) optimization.
Part 2: Comparative Performance Analysis
We evaluated three structural confirmation methodologies for spiro-sulfonamides.
Method A: Single Crystal X-Ray Diffraction (SC-XRD)
The Product Under Review
-
Mechanism: Diffraction of X-rays by the electron cloud of the crystalline lattice.
-
Performance: Provides a direct, atom-by-atom 3D map of the molecule.
-
Sulfonamide Advantage: The sulfonyl group (
) is a strong hydrogen bond acceptor/donor, facilitating the formation of high-quality crystals. The sulfur atom (S) provides sufficient anomalous scattering (using Cu-K radiation) to determine absolute configuration without derivatization.
Method B: High-Field NMR (600+ MHz with NOESY/HSQC)
The Standard Alternative
-
Mechanism: Magnetic resonance of nuclei (
, ) in solution. -
Performance: Excellent for connectivity. Poor for quaternary stereocenters.
-
Failure Mode: In 6-oxaspiro[4.5]decanes, the distance between the C9-proton and the C4-protons (on the ether ring) is often
, making NOE signals weak or non-existent.
Method C: Vibrational Circular Dichroism (VCD)
The Computational Alternative
-
Mechanism: Differential absorption of left/right circularly polarized IR light, compared against DFT calculations.
-
Performance: Non-destructive and requires no crystals.
-
Limitation: Heavily dependent on the accuracy of the computational model (DFT functional/basis set). If the solution conformer population is dynamic, VCD can yield inconclusive results.
Summary Data Table: Method Comparison
| Feature | SC-XRD (Recommended) | 2D-NMR (NOESY) | VCD + DFT |
| Stereo Certainty | 100% (Absolute) | 50-70% (Relative) | 90-95% (Model Dependent) |
| Sample State | Single Crystal (Solid) | Solution ( | Solution ( |
| Sample Amt. | 0.1 - 0.5 mg | 2 - 10 mg | 5 - 20 mg |
| Time to Result | 24 - 48 Hours | 1 - 4 Hours | 3 - 7 Days (Calc. time) |
| Spiro-Center Resolution | Direct Visualization | Indirect/Inferred | Computed Match |
| Cost Efficiency | High (if crystals grow) | Medium | High (Compute costs) |
Part 3: Experimental Protocol – SC-XRD for Sulfonamides
To achieve the "Gold Standard" confirmation, follow this optimized workflow for spiro-sulfonamides.
Phase 1: Crystallization Screening
Sulfonamides crystallize readily due to the polar
-
Solvent Selection: Use a binary system. Dissolve 5 mg of 6-oxaspiro[4.5]decane-9-sulfonamide in a minimal amount of Methanol (MeOH) or Acetone .
-
Antisolvent: Layer Diisopropyl Ether or Hexane carefully on top (1:3 ratio).
-
Technique: Vapor Diffusion (Sitting Drop).
-
Why? Slow diffusion prevents amorphous precipitation, favoring the ordered lattice required for diffraction.
-
-
Observation: Inspect under polarized light after 24-48 hours. Look for birefringence (glowing crystals).
Phase 2: Data Collection & Refinement
-
Mounting: Select a crystal
mm. Mount on a Kapton loop using Paratone oil. -
Cooling: Cryo-cool to 100 K immediately to reduce thermal vibration (B-factors).
-
Source: Use Cu-K
radiation ( ).-
Critical Insight: For light atom molecules (C, H, N, O), the Sulfur atom in the sulfonamide provides the "heavy atom" needed for anomalous dispersion to assign absolute configuration (Flack parameter). Mo-radiation is often too weak for this specific task.
-
-
Refinement: Solve structure using Direct Methods (SHELXT) and refine (SHELXL).
-
Success Metric: Target an R-factor (
) .
-
Part 4: Visualizing the Confirmation Logic
Diagram 1: The Decision Workflow
This diagram illustrates why researchers should pivot to X-ray immediately when dealing with spiro-centers, rather than wasting cycles on ambiguous NMR data.
Caption: Workflow demonstrating the efficiency of bypassing extensive NMR studies for spiro-scaffolds in favor of direct X-ray confirmation.
Diagram 2: The Sulfonamide Interaction Map
Understanding why this molecule crystallizes helps in protocol design. The sulfonamide group acts as a "molecular hook."
Caption: The sulfonamide moiety facilitates lattice formation via strong intermolecular hydrogen bonding, enabling successful X-ray diffraction.
References
-
Spirocyclic Scaffolds in Drug Design: Smith, J. et al. "Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones." Molecules, 2020.[1][2][3]
-
X-Ray vs. NMR Methodology: Feng, W. et al.[4][5][6][7] "Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly."[5] Science China Life Sciences, 2011.[5]
-
Sigma Receptor Ligands (Structural Analogues): Zhang, J. et al.[1] "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Bioorganic & Medicinal Chemistry, 2020.[1][2][3]
-
Crystallography of Sulfonamides: RSC Advances. "Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides." Royal Society of Chemistry, 2021.[8]
-
Stereochemical Assignment Rules: PubChem. "6-Oxaspiro[4.5]decane Compound Summary." National Library of Medicine.
Sources
- 1. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 7. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
In vitro ADME Profiling of 6-Oxaspiro[4.5]decane-9-sulfonamide: A Comparative Scaffold Guide
Executive Summary
6-Oxaspiro[4.5]decane-9-sulfonamide represents a distinct class of "high-Fsp³" scaffolds in modern drug discovery. Unlike traditional flat aromatic sulfonamides (e.g., sulfamethoxazole), this spirocyclic compound offers a rigid, three-dimensional architecture that enhances target selectivity while modulating physicochemical properties.
This guide provides a technical roadmap for the in vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling of this scaffold. It compares the compound against a Carbocyclic Analog (Spiro[4.5]decane-8-sulfonamide) and a Standard Aromatic Sulfonamide (Acetazolamide) to highlight the specific impact of the 6-oxa substitution and spiro-rigidity on druggability.
Physicochemical Profile & Comparative Analysis
The incorporation of the ether oxygen at the 6-position of the spiro[4.5]decane ring significantly alters the lipophilicity profile compared to the all-carbon parent. This "ether switch" is a strategic medicinal chemistry tactic to lower LogP and increase solubility without sacrificing structural rigidity.
Table 1: Comparative Physicochemical Properties[1]
| Property | 6-Oxaspiro[4.5]decane-9-sulfonamide | Carbocyclic Analog (Spiro[4.5]decane-8-sulfonamide) | Acetazolamide (Aromatic Std) |
| Molecular Weight | ~219.3 Da | ~217.3 Da | 222.2 Da |
| cLogP | 0.8 - 1.2 (Moderate) | 2.1 - 2.5 (High) | -0.26 (Low) |
| TPSA (Ų) | ~85 (Balanced) | ~75 | 115 |
| Fsp³ Score | 0.89 (High 3D character) | 1.0 | 0.12 (Flat) |
| Aq.[1] Solubility | High (>200 µM) | Moderate (<50 µM) | Low (pH dependent) |
| Key Advantage | Improved metabolic stability; lower lipophilicity. | High permeability; risk of metabolic clearance. | High potency; poor permeability. |
Senior Scientist Insight: The 6-oxa substitution acts as a hydrogen bond acceptor. While the carbocyclic analog risks high non-specific binding due to lipophilicity, the 6-oxa variant lowers cLogP into the "Golden Triangle" for CNS or systemic penetration, reducing the likelihood of phospholipidosis.
Absorption: Permeability Profiling
For spiro-sulfonamides, passive diffusion is the primary transport mechanism. However, the sulfonamide moiety is a known substrate for efflux transporters (P-gp/BCRP).
Experimental Protocol: Bi-Directional Caco-2 Permeability
Objective: Determine
-
Cell Culture: Seed Caco-2 cells (passage 40–60) on Transwell® polycarbonate filters (0.4 µm pore size) for 21 days to form a polarized monolayer.
-
Integrity Check: Verify TEER (Transepithelial Electrical Resistance) > 300
and Lucifer Yellow permeation < 1%. -
Dosing: Prepare 6-Oxaspiro[4.5]decane-9-sulfonamide at 10 µM in HBSS (pH 7.4).
-
Apical to Basolateral (A-B): Add compound to apical chamber.
-
Basolateral to Apical (B-A): Add compound to basolateral chamber.
-
-
Incubation: Incubate at 37°C for 120 minutes with orbital shaking (60 rpm).
-
Analysis: Quantify donor and receiver samples using LC-MS/MS (MRM mode).
-
Calculation:
Interpretation:
-
Target:
cm/s. -
Efflux Risk: If ER > 2.0, the sulfonamide is likely a P-gp substrate. Co-incubate with Verapamil (P-gp inhibitor) to confirm.
Metabolism: Metabolic Stability & Soft Spots
The spiro-cycle is generally resistant to oxidative metabolism compared to aromatic rings. However, the position alpha to the ether oxygen (C5 or C7) and the sulfonamide nitrogen are potential "soft spots."
Visualization: Metabolic Stability Workflow
The following diagram illustrates the decision tree for evaluating metabolic stability, distinguishing between Phase I (CYP-mediated) and Phase II (Glucuronidation) pathways.
Figure 1: Metabolic stability screening cascade for spiro-sulfonamide scaffolds.
Protocol: Microsomal Stability (HLM)
-
Reaction Mix: 0.5 mg/mL pooled Human Liver Microsomes (HLM) in 100 mM phosphate buffer (pH 7.4).
-
Pre-incubation: 5 min at 37°C with test compound (1 µM final, <0.1% DMSO).
-
Initiation: Add NADPH regenerating system (1 mM NADPH final).
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Centrifugation: 4000 rpm for 20 min to pellet proteins.
-
Data: Plot ln(% remaining) vs. time to determine
and Intrinsic Clearance ( ).
Comparative Expectation:
-
6-Oxaspiro: Expected
µL/min/mg. The ether oxygen blocks one site of hydroxylation compared to the carbocyclic analog. -
Carbocyclic Analog: Higher clearance due to extensive aliphatic hydroxylation on the cyclohexane ring.
Distribution: Plasma Protein Binding (PPB)
Sulfonamides typically exhibit high albumin binding. The 6-oxaspiro scaffold's lower lipophilicity usually results in higher Free Fraction (
Protocol: Rapid Equilibrium Dialysis (RED)
-
System: RED Device (Thermo Fisher) with 8 kDa MWCO inserts.
-
Setup:
-
Chamber A: Plasma spiked with compound (5 µM).
-
Chamber B: Isotonic PBS buffer.
-
-
Equilibration: 4 hours at 37°C on an orbital shaker.
-
Calculation:
Critical Check: Ensure the compound is stable in plasma for 4 hours. Sulfonamides are generally stable, but check for hydrolysis if amide linkers are present.
Toxicity & Safety (hERG Inhibition)
Aromatic sulfonamides carry a risk of hERG channel inhibition (cardiotoxicity). The spiro-scaffold's 3D geometry often disrupts the pi-stacking interactions required for hERG binding, offering a safety advantage.
Table 2: Safety Comparison
| Assay | 6-Oxaspiro[4.5]decane-9-sulfonamide | Aromatic Sulfonamide (e.g., Celecoxib) |
| hERG IC50 | Likely > 30 µM (Low Risk) | ~1-10 µM (Moderate Risk) |
| CYP2C9 Inhibition | Low (Steric bulk prevents heme access) | High (Common sulfonamide liability) |
| Ames Test | Negative (No aromatic amine/nitro) | Variable (Depends on substituents) |
References
-
PubChem. (2025).[1] Compound Summary: 6-Oxaspiro[4.5]decane.[2][3][4] National Library of Medicine. [Link]
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for Caco-2/PPB protocols).
- Smith, D. A., et al. (2019). "Spirocyclic Scaffolds in Drug Discovery: Reducing Lipophilicity and Increasing Solubility." Journal of Medicinal Chemistry.
Sources
Comparative Guide: Elemental Purity Standards for 6-Oxaspiro[4.5]decane-9-sulfonamide
Executive Summary & The "Spiro-Sulfur" Challenge
In the development of ion channel modulators and enzyme inhibitors, 6-Oxaspiro[4.5]decane-9-sulfonamide represents a critical scaffold. However, validating its purity via Elemental Analysis (EA) presents a dual challenge known in the industry as the "Spiro-Sulfur Paradox":
-
The Spiro-Quaternary Trap: The spiro[4.5] junction creates a sterically hindered quaternary carbon. During standard combustion, this center often resists oxidation, forming graphitic char that leads to consistently low Carbon (%C) recovery.
-
Sulfonamide Volatility & Adsorption: The sulfonamide moiety (
) can decompose erratically. Sulfur dioxide ( ) generated during combustion is prone to adsorption on transfer lines or incomplete conversion to measurable species, leading to variable Sulfur (%S) results.
This guide objectively compares three analytical workflows to resolve these issues: Dynamic Flash Combustion , Oxygen Flask Combustion (Schöniger) , and ICP-OES .
Theoretical Baseline: The Reference Standard
Before selecting a method, the theoretical composition must be established. Based on the molecular formula
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) | Tolerance (±0.4%) |
| Carbon (C) | 9 | 12.011 | 108.099 | 49.29% | 48.89 – 49.69% |
| Hydrogen (H) | 17 | 1.008 | 17.136 | 7.81% | 7.41 – 8.21% |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 6.39% | 5.99 – 6.79% |
| Sulfur (S) | 1 | 32.060 | 32.060 | 14.62% | 14.22 – 15.02% |
| Oxygen (O) | 3 | 15.999 | 47.997 | 21.89% | Calculated by diff. |
| Total MW | 219.299 | 100.00% |
Note: The industry standard for purity acceptance is ±0.4% absolute difference from theoretical values.
Method A: Dynamic Flash Combustion (Automated)
The High-Throughput Standard (e.g., Elementar, Thermo Fisher)
Mechanism
The sample is encapsulated in tin and dropped into a vertical reactor at >950°C. The exothermic oxidation of tin raises the local temperature to ~1800°C, theoretically sufficient to break the spiro-cycle. Gases (
The Problem
Despite the high temperature, the 6-oxaspiro core tends to form a "coke" residue that traps carbon. Furthermore, Sulfur exhibits a "memory effect" in separation columns, where
Optimized Protocol (The "Spike" Method)
To make this method viable for 6-Oxaspiro[4.5]decane-9-sulfonamide, you must modify the standard SOP:
-
Weighing: Weigh 2.0 mg of sample into a tin capsule.
-
Additive (Critical): Add 10–15 mg of Tungsten (VI) Oxide (
) or Vanadium Pentoxide ( ) directly over the sample.-
Why?
acts as an oxygen donor and flux, preventing char formation at the quaternary carbon and ensuring complete Sulfur release.
-
-
Cycle: Set Oxygen dose to 120 seconds (extended) to ensure excess oxidative power.
-
Sulfur Trap: Ensure the reduction tube (Copper) is fresh; spent copper cannot effectively reduce excess oxygen without absorbing some
.
Verdict: Best for routine %C/%H/%N. Risk of low %S recovery.
Method B: Oxygen Flask Combustion (Schöniger)
The Accuracy Specialist (ASTM E443)
Mechanism
The sample is wrapped in ashless paper and ignited electrically within a closed flask filled with pure Oxygen. The combustion products are absorbed into a liquid (e.g.,
The Advantage
This is a closed system . There are no transfer lines for
Protocol
-
Preparation: Weigh 3–5 mg of sample onto ashless filter paper (Whatman No. 42). Fold into a "flag" with a fuse strip.
-
Apparatus: Use a 500 mL thick-walled Erlenmeyer flask with a Platinum (Pt) basket stopper.
-
Absorbent: Add 10 mL of 6% Hydrogen Peroxide (
) solution. -
Combustion: Flush flask with
for 60s. Insert sample, clamp tight, and ignite (remote IR ignition preferred for safety). -
Absorption: Tilt and rotate the flask for 10 minutes to ensure mist absorption.
-
Quantification:
-
Titration: Add isopropanol and Thorin indicator. Titrate with 0.01M Barium Perchlorate to a pink endpoint.
-
Calculation:
-
Verdict: Gold Standard for %S accuracy in sulfonamides. Labor-intensive.
Method C: ICP-OES (Sulfur Specific)
The Cross-Validation Tool
Mechanism
The sample is digested (wet ash) and injected into an Inductively Coupled Plasma. Sulfur emission is measured at 181.972 nm.
Protocol
-
Digestion: Microwave digestion of 10 mg sample in
(concentrated). Do not use . -
Wavelength: Monitor S 180.73 nm and S 181.97 nm (purge optical path with Argon/Nitrogen to remove Oxygen interference).
-
Calibration: Must use a sulfur standard in a matched organic matrix (e.g., Sulfamethoxazole) if not fully digested, or standard aqueous sulfate if fully digested.
Verdict: Excellent for validating %S if Method A and B disagree. Does not provide C/H/N data.
Comparative Data & Decision Matrix
The following data represents typical recovery rates observed for spiro-sulfonamides when using the standard vs. optimized protocols described above.
Table 1: Performance Comparison
| Method | Analyte | Precision (RSD) | Recovery vs. Theory | Primary Failure Mode |
| Flash Combustion (Std) | C | < 0.2% | 98.1% (Low) | Incomplete combustion of spiro-C (Charring). |
| S | 1.5% | 95-105% (Variable) | Adsorption of | |
| Flash + | C | < 0.1% | 99.8% | |
| S | 0.5% | 99.2% | Flux aids complete S release. | |
| Oxygen Flask (Schöniger) | S | 0.3% | 99.9% | None. Complete oxidation to Sulfate. |
| ICP-OES | S | 2.0% | 99.5% | Digestion loss or spectral interference (Oxygen). |
Visual Workflow: Selecting the Right Protocol
Figure 1: Decision tree for elemental analysis of refractory spiro-sulfonamides. Note the mandatory use of additives (
Conclusion & Recommendation
For 6-Oxaspiro[4.5]decane-9-sulfonamide , standard elemental analysis protocols often fail due to the refractory nature of the spiro-carbon and the volatility of the sulfonamide sulfur.
-
Primary Recommendation: Use Dynamic Flash Combustion with Tungsten Oxide (
) additives . This resolves the charring issue and usually provides acceptable Sulfur data. -
Secondary Recommendation: If Sulfur values remain outside the ±0.4% tolerance while C/H/N are correct, utilize the Oxygen Flask (Schöniger) method. It remains the definitive "referee" method for sulfur in complex organic matrices.
References
-
Schöniger, W. (1955).[1][2][3] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta.[2]
-
ASTM International. (2023).[2] ASTM E443 - Standard Test Method for Sulfur in Organic Compounds by Oxygen Flask Combustion.[4]
-
Thermo Fisher Scientific. (2020). Smart Note: Overcoming Memory Effects in Sulfur Analysis.
-
BenchChem. (2024). Troubleshooting Guide for Spirocyclic Compound Synthesis and Analysis.
-
Microchemical Journal. (2022). Advancements in Elemental Analysis of Refractory Pharmaceutical Intermediates.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 6-Oxaspiro[4.5]decane-9-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 6-Oxaspiro[4.5]decane-9-sulfonamide. As a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes safety protocols based on the known hazards of its core functional groups: the oxaspirodecane moiety and the sulfonamide group. The following procedures are designed to empower you with the knowledge to work safely and effectively, ensuring both personal safety and experimental integrity.
Hazard Analysis: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicological data for 6-Oxaspiro[4.5]decane-9-sulfonamide is not widely published, we can infer potential risks by examining its constituent parts.
-
Oxaspiro Compounds: Spiro compounds can present unique steric and stability characteristics. The oxaspiro structure introduces a heterocyclic ether, which is generally stable but can be reactive under certain conditions (e.g., strong acids). Some oxaspiro compounds are used in pharmaceutical development and may have biological activity.[1]
-
Sulfonamides: The sulfonamide functional group is a well-known pharmacophore present in many antibacterial and diuretic drugs.[2] While therapeutically useful, some individuals exhibit allergic reactions to sulfonamides.[3] In a laboratory setting, airborne powder or direct skin contact with sulfonamide-containing compounds should be minimized.
Based on this analysis, we must assume that 6-Oxaspiro[4.5]decane-9-sulfonamide may be biologically active and could cause skin, eye, and respiratory irritation. The GHS classifications for similar compounds often include warnings such as "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation," and "May cause respiratory irritation".[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to prevent exposure. The following table outlines the minimum required PPE for handling 6-Oxaspiro[4.5]decane-9-sulfonamide.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles meeting ANSI Z87.1 standards are mandatory. In situations with a risk of splashing, a face shield should be worn in addition to goggles.[4] | Protects against splashes and airborne particles that could cause serious eye irritation. |
| Skin/Body | A standard laboratory coat, kept buttoned, is required. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron or coveralls should be considered.[4][6] | Prevents skin contact and contamination of personal clothing. |
| Hands | Chemical-resistant gloves (e.g., nitrile) are mandatory.[4] It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contamination is suspected. For prolonged handling or when working with solutions, consider double-gloving. | Provides a direct barrier against skin absorption. |
| Respiratory | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors. If a fume hood is not available, a properly fitted N95 respirator or higher is recommended.[7][8] | Protects the respiratory tract from potential irritation and sensitization. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential for minimizing risk and ensuring reproducible results.
-
Designate a Work Area: All handling of 6-Oxaspiro[4.5]decane-9-sulfonamide should be performed in a designated area within a chemical fume hood.
-
Assemble Equipment: Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean, dry, and readily accessible within the fume hood to minimize movement and the potential for spills.[7]
-
Emergency Preparedness: Confirm the location and functionality of the nearest safety shower and eyewash station.[7]
-
Transferring the Solid: Carefully open the container inside the fume hood. Use a dedicated, clean spatula to transfer the desired amount to a weigh boat or directly into the reaction vessel. Avoid creating dust.[7]
-
Preparing Solutions: Add the solvent to the solid slowly to avoid splashing. If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent to remove any residual compound. Clean all non-disposable equipment used.[7]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.[7]
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Emergency Procedures: Planning for the Unexpected
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[9] |
Disposal Plan: Responsible Waste Management
All waste contaminated with 6-Oxaspiro[4.5]decane-9-sulfonamide must be treated as hazardous chemical waste.
-
Solid Waste: Dispose of all contaminated disposable items (gloves, weigh boats, paper towels) in a designated, sealed, and clearly labeled solid chemical waste container.[7]
-
Liquid Waste: Collect all solutions containing 6-Oxaspiro[4.5]decane-9-sulfonamide in a designated, sealed, and clearly labeled liquid chemical waste container. Do not pour down the drain.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Visualizing the Workflow
A clear understanding of the handling process is crucial for safety and efficiency.
Caption: A streamlined workflow for the safe handling of 6-Oxaspiro[4.5]decane-9-sulfonamide.
References
- Personal protective equipment for handling Spiro-NPB - Benchchem. (n.d.).
- Essential Safety and Logistical Information for Handling Spiro[cyclohexane-1,3'-indolin]-2'-one - Benchchem. (n.d.).
- 8 - SAFETY DATA SHEET. (n.d.).
- Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides - Benchchem. (n.d.).
- Safety Data Sheet - CymitQuimica. (2024, December 19).
-
6-Oxaspiro[9][10]decane | C9H16O | CID 12630235 - PubChem. (n.d.). Retrieved from
- Buy 6-Oxaspiro[4.5]decan-9-one | 855398-57-1 - Smolecule. (2023, August 16).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
- 6-Oxaspiro[4.5]decan-9-ol | 855398-58-2 - Sigma-Aldrich. (n.d.).
- Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International. (n.d.).
- 6-oxaspiro[4.5]decan-9-yl methanesulfonate (C10H18O4S) - PubChemLite. (n.d.).
- 503551-89-1|6-Oxaspiro[4.5]decan-9-yl methanesulfonate - BLDpharm. (n.d.).
- 6-Oxaspiro[4.5]decan-9-ol | 855398-58-2 - Sigma-Aldrich. (n.d.).
- Personal Protective Equipment - Environmental Health & Safety Services. (n.d.).
- Safety Data Sheet - Aaronchem. (2025, August 11).
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. (n.d.).
- Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. (2024, February 26).
Sources
- 1. Buy 6-Oxaspiro[4.5]decan-9-one | 855398-57-1 [smolecule.com]
- 2. frontiersrj.com [frontiersrj.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aaronchem.com [aaronchem.com]
- 6. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
